JH-Xvi-178
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22ClN7O |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
8-[3-chloro-5-(1-methylindazol-5-yl)-2H-pyrazolo[3,4-b]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C22H22ClN7O/c1-29-16-3-2-13(10-14(16)11-26-29)15-12-25-20-17(19(23)27-28-20)18(15)30-8-5-22(6-9-30)4-7-24-21(22)31/h2-3,10-12H,4-9H2,1H3,(H,24,31)(H,25,27,28) |
InChI Key |
YLJSAFSDGFNKAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=C(C4=C(NN=C4N=C3)Cl)N5CCC6(CCNC6=O)CC5)C=N1 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of JH-Xvi-178: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-Xvi-178 is a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. Developed as a third-generation inhibitor, it demonstrates significant improvements in metabolic stability and pharmacokinetic properties over earlier compounds. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental protocols used for its characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.
Introduction
CDK8 and CDK19 are key components of the Mediator complex, a crucial regulator of transcription by RNA polymerase II. The CDK8/19 kinase activity has been implicated in the pathogenesis of various diseases, including cancer, making them attractive targets for therapeutic intervention. This compound emerged from a hybridization strategy of previous inhibitors, CCT251921 and MSC2530818, with modifications to overcome rapid metabolism by aldehyde oxidase[1][2][3]. This has resulted in a compound with low nanomolar potency against its primary targets and favorable in vivo characteristics.
Molecular Target and Binding
This compound is an ATP-competitive inhibitor that binds to the kinase domain of CDK8 and CDK19. Its chemical structure, a pyrazolopyridine derivative with a chlorine atom at the C-3 position, was specifically designed to enhance this interaction and improve metabolic stability[1][2]. The primary targets of this compound are CDK8 and CDK19.
Quantitative Data
The inhibitory activity and pharmacokinetic properties of this compound have been quantified through a series of in vitro and in vivo experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Source |
| CDK8 | 1 | Enzymatic | [4] |
| CDK19 | 2 | Enzymatic | [4] |
| STAT1 (S727) Phosphorylation | 2 | Cellular (Jurkat cells) | [1] |
| STK16 | 107 | Enzymatic | [4] |
| FLT3 (D835V) | >1000 | Enzymatic | [4] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Source |
| Clearance | Low | Intravenous & Oral | [1] |
| Oral Bioavailability | Moderate | Oral | [1] |
Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19, which in turn modulates the phosphorylation of downstream substrates. A key substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). Specifically, CDK8 phosphorylates STAT1 at serine 727 (S727), a post-translational modification that is crucial for its transcriptional activity. By inhibiting CDK8, this compound prevents the phosphorylation of STAT1 at S727, thereby suppressing the expression of STAT1-target genes involved in inflammatory and proliferative responses[1][4].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Lanthanide-Based Europium Kinase Binding Assay (Lanthascreen™)
This assay is used to determine the enzymatic potency (IC50) of this compound against CDK8 and CDK19.
Materials:
-
Recombinant CDK8/Cyclin C or CDK19/Cyclin C
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions)
-
384-well microplates
Protocol:
-
Prepare a 3X solution of the kinase-antibody mixture in assay buffer.
-
Prepare a 3X solution of the kinase tracer in assay buffer.
-
Prepare serial dilutions of this compound at 3X the final desired concentration.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase-antibody mixture to each well.
-
Add 5 µL of the 3X kinase tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the europium donor is measured at 615 nm and the acceptor (tracer) at 665 nm.
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Cellular Inhibition of STAT1 Phosphorylation (Western Blot)
This assay measures the ability of this compound to inhibit the phosphorylation of STAT1 at S727 in a cellular context.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (various concentrations)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (S727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and Western blot apparatus
Protocol:
-
Seed Jurkat cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 24 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 (S727) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of STAT1 phosphorylation.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic properties of this compound in a mouse model.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
This compound
-
Dosing vehicle (e.g., 0.5% HPMC, 0.1% Tween-80 in water)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system
Protocol:
-
Fast the mice overnight prior to dosing.
-
For oral administration (PO), administer this compound via oral gavage at a defined dose (e.g., 10 mg/kg).
-
For intravenous administration (IV), administer this compound via tail vein injection at a defined dose (e.g., 2 mg/kg).
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Extract this compound from the plasma samples.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance, and oral bioavailability) using appropriate software.
Conclusion
This compound is a potent and selective inhibitor of CDK8 and CDK19 with a well-defined mechanism of action. Its ability to suppress the phosphorylation of STAT1 at serine 727 provides a clear biomarker for its cellular activity. The compound's favorable pharmacokinetic profile makes it a promising candidate for further preclinical and clinical development. This technical guide provides a comprehensive overview of the key data and methodologies used to elucidate the mechanism of action of this compound, serving as a valuable resource for researchers in the field of drug discovery and development.
References
JH-Xvi-178: A Selective Dual Inhibitor of CDK8/19 for Research and Drug Development
An In-Depth Technical Guide
This guide provides a comprehensive overview of the selective Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) inhibitor, JH-Xvi-178. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this compound. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for this compound.
Introduction
Cyclin-dependent kinases 8 and 19 (CDK8 and CDK19) are paralogous enzymes that are key components of the Mediator complex's kinase module.[1] This complex acts as a crucial regulator of gene transcription by bridging transcription factors and RNA polymerase II.[1] Dysregulation of CDK8 and its binding partner Cyclin C (CCNC) has been implicated in a variety of cancers, including those of the colon, breast, and pancreas, as well as melanoma and leukemia.[1][2] This has positioned CDK8/19 as attractive targets for therapeutic intervention.
This compound is a potent and selective pyrazolopyridine-based inhibitor of both CDK8 and CDK19.[2] It was developed through a hybridization strategy of known CDK8/19 inhibitors, CCT251921 and MSC2530818, with modifications to overcome rapid metabolism by aldehyde oxidase.[2] The resulting compound, this compound, exhibits high potency, excellent selectivity, and favorable pharmacokinetic properties.[2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK8 and CDK19.[2] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates. One of the well-characterized substrates of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1).[2] CDK8-mediated phosphorylation of STAT1 at serine 727 (S727) is a critical step in the transcriptional activation of STAT1 target genes. This compound effectively inhibits this phosphorylation event in cellular contexts.[1][2]
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of this compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Platform |
| CDK8 | 1 | LanthaScreen™ Eu Kinase Binding Assay |
| CDK19 | 2 | LanthaScreen™ Eu Kinase Binding Assay |
Data sourced from Hatcher et al., 2021.[2]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| Jurkat | Inhibition of pS727-STAT1 | 2 |
Data sourced from Hatcher et al., 2021.[2]
Table 3: Selectivity Profile of this compound
| Off-Target | IC50 (nM) | Assay Platform |
| STK16 | 107 | Not Specified |
| FLT3 (D835V) | >1000 | Not Specified |
Data sourced from publicly available information.[1]
Table 4: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing |
| Clearance | Low | 2 mg/kg IV |
| Oral Bioavailability | Moderate | 10 mg/kg PO |
Data sourced from Hatcher et al., 2021.[2] Note: Specific quantitative values for clearance and oral bioavailability were not provided in the primary publication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
LanthaScreen™ Eu Kinase Binding Assay for CDK8/19 Inhibition
This protocol is based on the general procedure for the LanthaScreen™ Eu Kinase Binding Assay and specific details mentioned for CDK8.[3][4]
Materials:
-
CDK8/CycC or CDK19/CycC enzyme (Thermo Fisher Scientific)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound, serially diluted in DMSO
-
384-well plate
Procedure:
-
Prepare a 3X solution of this compound at various concentrations in 1X Kinase Buffer A.
-
Prepare a 3X mixture of the kinase (e.g., 15 nM final concentration) and Eu-anti-GST antibody (e.g., 6 nM final concentration) in 1X Kinase Buffer A.
-
Prepare a 3X solution of Kinase Tracer 236 (concentration near its Kd for the kinase) in 1X Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the 3X inhibitor solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Inhibition of STAT1 Phosphorylation in Jurkat Cells
This protocol is a standard method for analyzing protein phosphorylation by Western blot.[5][6]
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT1 (Ser727) and rabbit anti-STAT1 (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed Jurkat cells in RPMI-1640 medium and grow to the desired density.
-
Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for 24 hours.[1]
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To determine total STAT1 levels, the membrane can be stripped and re-probed with the total STAT1 antibody.
Visualizations
The following diagrams illustrate the CDK8/19 signaling pathway, the mechanism of action of this compound, and the experimental workflows.
Caption: CDK8/19 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflows for this compound Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the discovery and development of JH-Xvi-178
An In-depth Technical Guide to the Discovery and Development of JH-Xvi-178
This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Mediator complex.
Introduction
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for CDK8 and its paralog CDK19. These kinases are crucial components of the Mediator complex, which plays a pivotal role in the regulation of gene transcription.[1][2] Dysregulation of CDK8 and its binding partner cyclin C has been implicated in a variety of cancers, including those of the colon, breast, and pancreas, making them attractive targets for therapeutic intervention.[1]
The development of this compound was initiated to overcome the limitations of earlier CDK8/19 inhibitors, such as rapid metabolism.[1][3] This guide details the innovative design strategy, synthesis, mechanism of action, and preclinical pharmacokinetic profile of this compound.
Discovery and Design Strategy
The discovery of this compound was guided by a hybridization strategy, leveraging the structural features of two previously identified CDK8/19 inhibitors: CCT251921 and MSC2530818.[1][2] The initial lead compounds developed through this approach were found to be susceptible to rapid metabolism mediated by aldehyde oxidase.[1] To address this liability, a novel pyrazolopyridine hinge binder was engineered with a chlorine atom at the C-3 position.[1][3] This strategic modification successfully mitigated the metabolic instability, leading to the identification of this compound (also referred to as compound 15 in the primary literature) as a highly potent and selective inhibitor with improved pharmacokinetic properties.[1]
Chemical Synthesis
The synthesis of this compound is a multi-step process. A representative synthetic scheme is outlined below.[1] The process begins with the chlorination of a pyrazolopyridine precursor, followed by protection of the nitrogen. Subsequent nucleophilic substitution and a Suzuki coupling reaction are performed, culminating in the deprotection of the SEM group to yield the final compound, this compound.[1]
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of CDK8 and CDK19.[1] These kinases are integral to the Mediator complex, which modulates the activity of RNA polymerase II and thereby regulates gene expression.[1][2] A key downstream substrate of CDK8 is STAT1. This compound has been shown to potently inhibit the phosphorylation of STAT1 at serine 727 (S727) in cellular assays.[1]
Quantitative Biological Data
The inhibitory activity and selectivity of this compound have been quantified through various assays. The data is summarized in the tables below.
| Target | IC50 (nM) | Assay Type |
| CDK8 | 1 | Lanthascreen Enzyme Assay |
| CDK19 | 2 | Lanthascreen Enzyme Assay |
| pS727-STAT1 (Cellular) | 2 | Western Blot (Jurkat cells) |
| STK16 | 107 | Off-target kinase screen |
| FLT3 (D835V) | - | Off-target kinase screen |
| Data sourced from[1][4][5][6]. |
Pharmacokinetic Properties
Preclinical pharmacokinetic studies of this compound were conducted in mice, revealing low clearance and moderate oral bioavailability.[1]
| Parameter | Value | Units | Dosing Route |
| IV Dose | 2 | mg/kg | Intravenous |
| PO Dose | 10 | mg/kg | Oral |
| Data sourced from[1]. |
Experimental Protocols
Lanthascreen™ Enzyme Assay for CDK8/19 Inhibition
This assay was utilized to determine the in vitro potency of this compound against its target kinases.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase.
-
Procedure:
-
CDK8/CycC or CDK19/CycC enzyme, a fluorescein-labeled substrate peptide, and ATP are combined in a reaction buffer.
-
This compound is added at varying concentrations.
-
The reaction is incubated at room temperature.
-
A terbium-labeled anti-phospho-substrate antibody is added.
-
After another incubation period, the TR-FRET signal is measured.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Inhibition of STAT1 Phosphorylation (Western Blot)
This experiment was performed to assess the ability of this compound to inhibit CDK8 activity within a cellular context.
-
Cell Line: Jurkat cells.
-
Procedure:
-
Jurkat cells are seeded and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound (e.g., 0-1000 nM) for 24 hours.[5]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-STAT1 (S727) and total STAT1.
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized, and densitometry is used to quantify the inhibition of STAT1 phosphorylation relative to total STAT1.
-
IC50 values are determined from the resulting dose-response curve.
-
Mouse Pharmacokinetic Studies
These studies were conducted to evaluate the in vivo properties of this compound.
-
Animal Model: Mice.
-
Formulation:
-
Procedure:
-
A cohort of mice is administered this compound either intravenously (2 mg/kg) or orally (10 mg/kg).[1]
-
Blood samples are collected at various time points post-administration.
-
Plasma is isolated from the blood samples.
-
The concentration of this compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability are calculated from the concentration-time data.
-
Conclusion
This compound is a highly potent and selective dual inhibitor of CDK8 and CDK19, developed through a rational design strategy that successfully addressed the metabolic liabilities of earlier compounds.[1] Its favorable preclinical profile, including potent cellular activity and moderate oral pharmacokinetics, makes it a valuable research tool and a promising candidate for further therapeutic development in oncology and other diseases driven by CDK8/19 dysregulation.[1][5] Further optimization and in-depth toxicological studies will be crucial for its potential clinical translation.[1]
References
- 1. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CDK | 2648453-53-4 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
JH-Xvi-178: A Technical Guide to its Applications in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Xvi-178 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] Developed through a hybridization approach of existing inhibitors, this compound demonstrates promising pharmacokinetic properties, including low clearance and moderate oral availability, positioning it as a valuable tool for investigating the therapeutic potential of CDK8/19 inhibition in oncology.[4] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and its potential applications in cancer research.
Core Mechanism of Action: Targeting the Mediator Complex
CDK8 and its paralog CDK19 are key components of the Mediator complex, a crucial transcriptional co-regulator that bridges transcription factors and RNA polymerase II.[4] The kinase activity of CDK8 and CDK19 can either positively or negatively regulate gene expression, influencing a multitude of cellular processes implicated in cancer, such as cell proliferation, differentiation, and stemness. Deregulation of CDK8 is a known feature in a variety of cancers, including those of the colon, breast, and prostate. This compound exerts its effects by competitively binding to the ATP pocket of CDK8 and CDK19, thereby inhibiting their phosphotransferase activity.
One of the well-documented downstream effects of CDK8 inhibition is the suppression of STAT1 (Signal Transducer and Activator of Transcription 1) phosphorylation at serine 727 (S727).[1][2] This phosphorylation event is critical for the full transcriptional activation of STAT1-dependent genes, many of which are involved in inflammatory and immune responses that can contribute to the tumor microenvironment.
Quantitative Data: Potency and Selectivity
This compound exhibits high potency against its primary targets, CDK8 and CDK19, with inhibitory concentrations in the low nanomolar range. Its selectivity has been profiled, revealing off-target activity at higher concentrations.
| Target | IC50 (nM) | Source |
| CDK8 | 1 | [1][2] |
| CDK19 | 2 | [1][2] |
| STK16 | 107 | [1] |
| FLT3 (D835V) | >100 (implied) | [1] |
Signaling Pathway
The following diagram illustrates the central role of CDK8/19 within the Mediator complex and its influence on STAT1-mediated transcription, which is inhibited by this compound.
Experimental Protocols
Inhibition of STAT1 Phosphorylation in Jurkat Cells
This protocol is adapted from the methodology described for this compound.[1]
1. Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.
2. Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cancer research setting.
Potential Applications in Cancer Research
The selective inhibition of CDK8 and CDK19 by this compound opens several avenues for cancer research:
-
Investigating Transcriptional Dependencies: this compound can be used as a chemical probe to identify cancer types that are particularly dependent on the transcriptional regulatory activity of CDK8/19. This is especially relevant in cancers with known alterations in signaling pathways that converge on the Mediator complex, such as Wnt/β-catenin-driven colorectal cancers.
-
Modulating the Tumor Microenvironment: Given the role of CDK8 in regulating STAT1-mediated inflammatory signaling, this compound could be employed to study the impact of CDK8/19 inhibition on the tumor immune microenvironment.
-
Combination Therapies: The unique mechanism of action of this compound makes it a candidate for combination studies with other anti-cancer agents. For instance, it could be combined with drugs that target other components of the transcriptional machinery or with immunotherapies.
-
Overcoming Drug Resistance: As transcriptional reprogramming is a common mechanism of acquired drug resistance, this compound could be explored as a means to overcome resistance to other targeted therapies.
Conclusion
This compound is a valuable research tool for dissecting the complex roles of CDK8 and CDK19 in cancer biology. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a strong candidate for further preclinical and potentially clinical investigation. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound by the cancer research community in the ongoing effort to develop novel therapeutic strategies.
References
The Structure-Activity Relationship of JH-Xvi-178: A Deep Dive into a Potent and Selective CDK8/19 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of JH-Xvi-178, a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Through a detailed analysis of its development, this document outlines the key chemical modifications that led to its enhanced potency and favorable pharmacokinetic properties. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, chemical biology, and drug discovery.
Introduction
This compound emerged from a hybridization strategy of two previously identified CDK8/19 inhibitors, CCT251921 and MSC2530818.[1] The primary challenge in the initial stages of development was overcoming rapid metabolism by aldehyde oxidase.[1] The key innovation that led to the development of this compound was the incorporation of a pyrazolopyridine hinge-binding motif with a chlorine atom at the C-3 position. This structural modification successfully mitigated the metabolic instability and significantly enhanced the inhibitory potency.[1]
This compound exhibits impressive potency with IC50 values of 1 nM and 2 nM for CDK8 and CDK19, respectively.[1] Its mechanism of action involves the inhibition of the kinase activity of the CDK8/19-Cyclin C complex, which is a key component of the Mediator complex that regulates transcription. A downstream cellular effect of this inhibition is the reduction of phosphorylation of STAT1 at serine 727 (pS727-STAT1), a known substrate of CDK8.[1]
Quantitative Structure-Activity Relationship Data
The development of this compound involved the systematic exploration of various structural modifications to optimize its potency and selectivity. The following table summarizes the key quantitative data for this compound and its analogs.
| Compound | Hinge Binder | R Group | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Cellular pS727-STAT1 IC50 (nM) |
| This compound (15) | 3-Cl-Pyrazolopyridine | 1-Methyl-1H-indazol-5-yl | 1 | 2 | 2 |
| 4 | Pyrazolopyridine | 1-Methyl-1H-indazol-5-yl | 178 | ND | ND |
| 14 | 3-Cl-Azaindole | 1-Methyl-1H-indazol-5-yl | 3 | ND | ND |
| 3 | Azaindole | 1-Methyl-1H-indazol-5-yl | 2 | ND | 46 |
| 5 | Imidazopyridine | 1-Methyl-1H-indazol-5-yl | 10 | ND | ND |
| 6 | Thienopyridine | 1-Methyl-1H-indazol-5-yl | 206 | ND | ND |
| 11 | Triazolopyridine | 1-Methyl-1H-indazol-5-yl | >1000 | ND | ND |
| 13 | Imidazopyridine | 1-Methyl-1H-indazol-5-yl | >1000 | ND | ND |
ND: Not Determined
The data clearly demonstrates the critical role of the 3-chloro-pyrazolopyridine hinge binder in achieving high potency. The parent pyrazolopyridine (compound 4) was significantly less active.[1] While the 3-chloro-azaindole (compound 14) also showed good potency, the chlorinated pyrazolopyridine of this compound (compound 15) provided the most potent inhibition.[1] Exploration of other hinge binders like triazolopyridine (11) and imidazopyridine (13) resulted in a significant loss of activity.[1]
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for CDK8/19
This assay was employed to determine the in vitro potency of the synthesized compounds against CDK8 and CDK19.
Materials:
-
CDK8/Cyclin C or CDK19/Cyclin C enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds
-
384-well plate
Procedure:
-
Prepare a 1X Kinase Buffer A solution.
-
Serially dilute the test compounds in DMSO, followed by a further dilution in 1X Kinase Buffer A.
-
Prepare a 2X solution of the kinase/Eu-anti-GST antibody mix in 1X Kinase Buffer A.
-
Prepare a 2X solution of Kinase Tracer 236 in 1X Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the 2X kinase/antibody mixture to each well.
-
Add 5 µL of the 2X tracer solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (615 nm) and the Alexa Fluor 647 acceptor (665 nm) are measured.
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated and plotted against the compound concentration to determine the IC50 value.
Cellular Inhibition of pS727-STAT1 Phosphorylation Assay
This western blot-based assay was used to assess the cellular potency of the inhibitors in Jurkat cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pS727-STAT1, anti-STAT1, and anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed Jurkat cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for 24 hours.
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Densitometry analysis is performed to quantify the band intensities, and the ratio of pS727-STAT1 to total STAT1 is calculated. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway
Caption: The CDK8/19-STAT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular pS727-STAT1 Inhibition Assay
Caption: Workflow for the cellular pS727-STAT1 inhibition assay.
References
In Vitro Profile of JH-Xvi-178: A Potent and Selective CDK8/19 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Xvi-178 is a novel small molecule inhibitor that has demonstrated high potency and selectivity for Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. These kinases are key components of the Mediator complex, a crucial regulator of gene transcription. Dysregulation of CDK8/19 activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted with this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Data Presentation
The inhibitory activity of this compound against its primary targets and its effect on a key downstream signaling event were quantified using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
| Target | Assay Type | IC50 (nM)[1][2] |
| CDK8 | LanthaScreen Enzyme Assay | 1 |
| CDK19 | LanthaScreen Enzyme Assay | 2 |
| STK16 (off-target) | 107 | |
| FLT3 (D835V) (off-target) | - |
Table 1: Biochemical Potency of this compound
| Cellular Effect | Cell Line | Assay Type | IC50 (nM)[3] |
| Inhibition of STAT1 Phosphorylation (S727) | Jurkat | Western Blot | 2 |
Table 2: Cellular Activity of this compound
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This assay was employed to determine the biochemical potency of this compound against CDK8 and CDK19. The principle of this assay is based on the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a competitive inhibitor.
Materials:
-
CDK8 or CDK19 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Assay Buffer
-
This compound (or other test compounds)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase (e.g., CDK8 or CDK19) and the Eu-labeled anti-tag antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the kinase tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer solution. The final volume per well is typically 15 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (tracer emission).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phospho-STAT1 (S727) in Jurkat Cells
This cellular assay was used to measure the ability of this compound to inhibit the phosphorylation of STAT1, a known downstream substrate of CDK8.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (S727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells in RPMI-1640 medium. Seed the cells at an appropriate density and treat with a range of concentrations of this compound for 24 hours.
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.
-
Data Analysis: Quantify the band intensities for phospho-STAT1 and total STAT1. Calculate the ratio of phospho-STAT1 to total STAT1 for each treatment condition. Plot this ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
CDK8/19-Mediator Complex and Transcriptional Regulation
Caption: Interaction of the CDK8/19-Mediator complex with transcription machinery.
This compound Inhibition of the STAT1 Signaling Pathway
Caption: this compound inhibits CDK8-mediated phosphorylation of STAT1.
Experimental Workflow for Cellular IC50 Determination
Caption: Workflow for determining the cellular IC50 of this compound on STAT1 phosphorylation.
References
The Dual Role of CDK8 and CDK19 in Disease: A Technical Guide for Researchers
An In-depth Examination of Cyclin-Dependent Kinases 8 and 19 as Therapeutic Targets
Cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19, have emerged as critical regulators of gene expression with profound implications in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders. Operating as components of the Mediator complex, these kinases function as a molecular switch, modulating the output of key signaling pathways and influencing cellular processes ranging from proliferation and differentiation to metabolic homeostasis and immune responses. This technical guide provides a comprehensive overview of the significance of CDK8 and CDK19 in disease, intended for researchers, scientists, and drug development professionals. We delve into their core functions, associated signaling pathways, quantitative expression data in various pathologies, and detailed experimental protocols for their study.
Core Concepts: The Mediator Kinase Module
CDK8 and CDK19, along with Cyclin C (CCNC), MED12, and MED13, form the Mediator kinase module.[1][2] This module reversibly associates with the larger Mediator complex, a multiprotein assembly that bridges transcription factors and RNA Polymerase II (Pol II), thereby regulating gene transcription.[1][3] CDK8 and CDK19 are incorporated into this module in a mutually exclusive manner, suggesting both redundant and distinct functions.[1][2] While sharing high sequence homology, particularly in their kinase domains, differences in their C-terminal tails may dictate interactions with different partners and the regulation of distinct transcriptional programs.[1][2]
The kinase activity of the CDK8/19 module is central to its regulatory function, phosphorylating a range of substrates including transcription factors, Pol II, and other Mediator subunits.[4][5] This post-translational modification can alter transcription factor activity, stability, and localization, ultimately fine-tuning gene expression in response to various stimuli.[1][2]
CDK8 and CDK19 in Pathophysiology
The dysregulation of CDK8 and CDK19 has been implicated in a variety of diseases, with the most extensive research focused on their roles in cancer and inflammation.
Oncology
In the context of cancer, CDK8 and CDK19 can act as both oncogenes and tumor suppressors depending on the cellular context.[6] Their overexpression has been observed in several malignancies, including colorectal, breast, prostate, and hepatocellular carcinomas, often correlating with poor prognosis.[7][8][9][10]
Colorectal Cancer: An integrated genomic analysis revealed that CDK8 is amplified in a significant subset of colorectal cancers.[10] It plays a crucial role in mediating Wnt/β-catenin signaling, a pathway frequently dysregulated in this cancer type.[10]
Breast and Ovarian Cancer: Meta-analysis of gene expression data has shown that high expression of both CDK8 and CDK19 strongly correlates with poor survival rates in patients treated with DNA-damaging chemotherapeutic agents.[1][2]
Prostate Cancer: High expression of CDK19 has been noted in primary prostate tumors, with elevated levels of both CDK8 and CDK19 in metastases.[10]
Hepatocellular Carcinoma (HCC): Both CDK8 and CDK19 are significantly overexpressed in HCC tumors compared to non-tumoral liver tissue, and their high expression levels correlate with poor prognosis.[9]
The oncogenic functions of CDK8 and CDK19 are often linked to their ability to potentiate the activity of key cancer-driving transcription factors such as β-catenin, STAT3, and NF-κB.[1][11][12]
Inflammation and Immunity
CDK8 and CDK19 are increasingly recognized for their roles in regulating inflammatory responses. They have been shown to modulate the expression of inflammatory genes in response to stimuli like TNF-α and Toll-like receptor (TLR) activation.[1][2][13] Inhibition of CDK8/19 has been demonstrated to restrict bacterial and virus-induced inflammatory responses in monocytes. Specifically, CDK8/19 can potentiate the effects of NF-κB and modulate the activity of STAT1 and STAT3, key transcription factors in the inflammatory cascade. For instance, upon TLR9 stimulation, CDK8/19, along with NF-κB and C/EBPβ, co-localize at the promoter regions of inflammation-associated genes to positively regulate their transcription.[13]
Quantitative Data on CDK8/19 Expression and Inhibition
To provide a clearer picture of the therapeutic potential of targeting CDK8 and CDK19, the following tables summarize quantitative data on their expression in various cancers and the efficacy of specific inhibitors.
| Cancer Type | CDK8 Expression | CDK19 Expression | Clinical Significance | Reference |
| Colorectal Cancer | Amplified/Overexpressed | - | Associated with Wnt/β-catenin signaling | [10] |
| Breast Cancer | High expression | High expression | Correlates with poor survival after chemotherapy | [1][2] |
| Ovarian Cancer | High expression | High expression | Correlates with poor survival after chemotherapy | [1][2] |
| Prostate Cancer | High in metastases | High in primary tumors and metastases | - | [10] |
| Hepatocellular Carcinoma | Significantly overexpressed | Significantly overexpressed | Correlates with poor prognosis | [9] |
Table 1: Expression of CDK8 and CDK19 in Various Cancers. This table summarizes the expression status of CDK8 and CDK19 in different cancer types and their clinical significance.
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Senexin B | CDK8/19 | - | - | - | [14] |
| 15w | CDK8/19 | - | - | - | [14] |
| BI-1347 | CDK8/19 | - | - | 1.4 (kinase assay) | [15] |
| Compound 2 | CDK8/19 | - | - | 1.8 (kinase assay) | [15] |
| RVU120 (SEL120) | CDK8/19 | TNBC cell lines | Triple-Negative Breast Cancer | Varies with culture conditions | [16] |
Table 2: IC50 Values of Selected CDK8/19 Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors targeting CDK8 and/or CDK19 in different cancer cell lines. Note: Specific IC50 values for Senexin B and 15w in cell lines were not detailed in the provided search results, though their high selectivity is mentioned.
Key Signaling Pathways
CDK8 and CDK19 exert their influence on disease processes by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
Figure 1: The Mediator Complex and its Kinase Module. This diagram illustrates the reversible association of the CDK8/19 kinase module with the core Mediator complex, and its role in regulating transcription by interacting with transcription factors and RNA Polymerase II.
Figure 2: CDK8 in Wnt/β-catenin Signaling. This diagram shows how CDK8, as part of the Mediator complex, enhances the transcriptional activity of β-catenin, a key step in Wnt signaling that is often dysregulated in cancer.
Figure 3: CDK8 in STAT Signaling. This diagram illustrates the role of CDK8 in phosphorylating STAT transcription factors in the nucleus, a critical step for modulating their transcriptional activity in response to cytokine signaling.
Experimental Protocols
A thorough understanding of CDK8 and CDK19 function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for CDK8/19
This assay measures the ability of CDK8 or CDK19 to phosphorylate a substrate in a controlled, cell-free environment.
Materials:
-
Recombinant active CDK8/Cyclin C or CDK19/Cyclin C
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Substrate (e.g., recombinant STAT1, GST-CTD)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
ATP solution
-
Test inhibitors dissolved in DMSO
-
SDS-PAGE gels and reagents
-
Phosphorimager or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the substrate, and the recombinant CDK8/19 enzyme.
-
Add the test inhibitor at various concentrations or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays) to a final concentration of 10-100 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the dried gel to a phosphor screen and visualize using a phosphorimager. For non-radioactive assays, perform a Western blot using a phospho-specific antibody against the substrate.
-
Quantify the phosphorylation signal to determine the kinase activity and the IC50 of the inhibitor.
Western Blotting for CDK8/19 Detection
This technique is used to detect and quantify the levels of CDK8 and CDK19 proteins in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CDK8 and CDK19
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CDK8 or anti-CDK19) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) for CDK8/19 Occupancy
ChIP is used to identify the genomic regions where CDK8 or CDK19 are bound, providing insights into the genes they regulate.
Materials:
-
Cells or tissues
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibodies against CDK8 or CDK19
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR or library preparation kit for ChIP-seq
Procedure:
-
Cross-link proteins to DNA in cells or tissues with formaldehyde.
-
Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight with an antibody against CDK8 or CDK19. An IgG antibody should be used as a negative control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating and treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Analyze the DNA by qPCR using primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Quantitative Real-Time PCR (qRT-PCR) for CDK8/19 mRNA Expression
qRT-PCR is used to measure the mRNA expression levels of CDK8 and CDK19 in different samples.
Materials:
-
RNA isolated from cells or tissues
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers specific for CDK8, CDK19, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from samples and treat with DNase I to remove genomic DNA contamination.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Set up the qRT-PCR reaction with the cDNA template, specific primers, and SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of CDK8 and CDK19 mRNA, normalized to the housekeeping gene.
Experimental and Logical Workflows
The following diagram outlines a typical workflow for screening and validating CDK8/19 inhibitors.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 11. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
- 13. ptglab.com [ptglab.com]
- 14. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of p-STAT1 in Response to JH-Xvi-178 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical transcription factor involved in cellular responses to interferons (IFNs) and other cytokines, playing a key role in immunity, inflammation, and cell proliferation. The activation of STAT1 is a tightly regulated process involving phosphorylation at two key residues: Tyrosine 701 (Tyr701) and Serine 727 (Ser727). Phosphorylation at Tyr701, typically induced by Janus kinases (JAKs) upon cytokine receptor activation, is essential for STAT1 dimerization, nuclear translocation, and DNA binding. Subsequent phosphorylation at Ser727, mediated by kinases such as Cyclin-Dependent Kinase 8 (CDK8), modulates its transcriptional activity.
JH-Xvi-178 is a potent and selective inhibitor of CDK8 and its paralog CDK19.[1][2] By targeting CDK8/19, this compound can effectively block the phosphorylation of STAT1 at Ser727, providing a valuable tool for dissecting the specific roles of this phosphorylation event in STAT1-mediated gene regulation. This document provides detailed protocols for utilizing this compound in cell culture and performing Western blot analysis to detect changes in STAT1 phosphorylation.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of CDK8 and CDK19, preventing the transfer of phosphate to their substrates. One of the key downstream targets of CDK8 is STAT1. Upon activation by stimuli like IFN-γ, STAT1 is first phosphorylated at Tyr701, leading to its nuclear translocation. Within the nucleus, CDK8, as part of the Mediator complex, phosphorylates STAT1 at Ser727, which is crucial for the maximal transcriptional activation of a subset of IFN-γ target genes.[3] this compound treatment is therefore expected to decrease the levels of p-STAT1 (Ser727) without directly affecting p-STAT1 (Tyr701).
Data Presentation
The following table summarizes the expected outcomes and provides a framework for presenting quantitative data from a Western blot experiment investigating the effect of this compound on STAT1 phosphorylation.
| Treatment Group | p-STAT1 (Tyr701) Level (Normalized) | p-STAT1 (S727) Level (Normalized) | Total STAT1 Level (Normalized) |
| Vehicle Control (Untreated) | Basal | Basal | 1.0 |
| IFN-γ (e.g., 10 ng/mL) | Increased | Increased | 1.0 |
| This compound (e.g., 100 nM) | Basal | Decreased | 1.0 |
| This compound + IFN-γ | Increased | Significantly Decreased | 1.0 |
Note: The actual fold changes will be cell-type and experiment-specific. Data should be normalized to a loading control (e.g., β-actin or GAPDH) and then to the Total STAT1 levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT1 signaling pathway and the experimental workflow for the Western blot analysis.
Caption: STAT1 signaling pathway and the inhibitory action of this compound.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for your specific cell line. The following example uses Jurkat cells, a human T lymphocyte cell line.[1]
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Recombinant Human IFN-γ (stock solution in sterile water or PBS, e.g., 10 µg/mL)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in complete culture medium. A concentration range of 10 nM to 1000 nM is a good starting point.[1]
-
Add the this compound working solutions to the respective wells. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for a pre-determined time. A 24-hour pre-incubation has been shown to be effective for inhibiting p-STAT1 (S727).[1]
-
-
IFN-γ Stimulation:
-
Cell Harvesting:
-
Following stimulation, transfer the cells to centrifuge tubes.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Proceed immediately to cell lysis.
-
Western Blot Protocol for p-STAT1
Materials:
-
RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-STAT1 (Tyr701)
-
Rabbit anti-p-STAT1 (S727)
-
Rabbit or Mouse anti-Total STAT1
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated proteins and total protein on separate blots.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., for a loading control).
-
Conclusion
This document provides a comprehensive guide for investigating the effects of the CDK8/19 inhibitor this compound on STAT1 phosphorylation. By following the detailed protocols for cell treatment and Western blot analysis, researchers can effectively assess the role of Ser727 phosphorylation in STAT1 signaling and the potential of CDK8/19 inhibition as a therapeutic strategy in various disease contexts. Careful optimization of experimental conditions for specific cell lines and reagents is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-induced phosphorylation of STAT1 at Ser727 requires p38 mitogen-activated protein kinase whereas IFN-γ uses a different signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: JH-Xvi-178 for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Xvi-178 is a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5][6] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of gene transcription.[2][7] Dysregulation of CDK8 and its paralog CDK19 has been implicated in various cancers, making them attractive therapeutic targets.[2] this compound exhibits favorable pharmacokinetic properties in mice, including low clearance and moderate oral bioavailability, supporting its use in preclinical in vivo studies.[2][3]
These application notes provide detailed protocols for the dosage and administration of this compound in mouse models, based on currently available data.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| CDK8 | 1 |
| CDK19 | 2 |
| STK16 | 107 |
| FLT3 (D835V) | >1000 |
| Data sourced from MedchemExpress.[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (nM) |
| Jurkat | Inhibition of pS727-STAT1 | Not explicitly defined, but inhibition observed at concentrations of 1000 nM |
| Data sourced from MedchemExpress.[1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Formulation | 0.2 mg/mL solution in 5/95 DMSO/30% Captisol | 1 mg/mL solution in 5/95 DMSO/30% Captisol |
| Data sourced from a 2021 study on the development of this compound.[2] |
Signaling Pathway
The following diagram illustrates the role of the CDK8/19-Mediator complex in gene transcription and the inhibitory effect of this compound.
Caption: this compound inhibits CDK8/19, preventing transcription.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for both intravenous and oral administration in mice based on published formulation data.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Captisol®, 30% (w/v) in sterile water
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
Procedure for Intravenous (IV) Formulation (0.2 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 4 mg/mL stock, dissolve 4 mg of this compound in 1 mL of DMSO. Ensure complete dissolution, which may be aided by gentle warming or sonication.
-
In a sterile tube, add 5 µL of the 4 mg/mL this compound stock solution for every 95 µL of 30% Captisol® solution.
-
Vortex briefly to ensure a homogenous solution. The final concentration will be 0.2 mg/mL this compound in 5% DMSO and 28.5% Captisol®.
-
Visually inspect the solution for any precipitation before administration.
Procedure for Oral (PO) Formulation (1 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO.
-
In a sterile tube, add 5 µL of the 20 mg/mL this compound stock solution for every 95 µL of 30% Captisol® solution.
-
Vortex briefly to ensure a homogenous solution. The final concentration will be 1 mg/mL this compound in 5% DMSO and 28.5% Captisol®.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Administration of this compound to Mice
This protocol outlines the general procedure for administering this compound to mice. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Prepared this compound formulation (from Protocol 1)
-
Appropriately sized mice (e.g., C57BL/6, BALB/c)
-
Animal scale
-
For IV administration: Insulin syringes (e.g., 29-31 gauge)
-
For PO administration: Oral gavage needles (e.g., 20-22 gauge, straight or curved)
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse on the day of dosing to accurately calculate the required volume of the drug solution.
-
-
Dosage Calculation:
-
IV Administration (Example dose: 2 mg/kg):
-
Volume (mL) = (Weight of mouse in kg × 2 mg/kg) / 0.2 mg/mL
-
-
PO Administration (Example dose: 10 mg/kg):
-
Volume (mL) = (Weight of mouse in kg × 10 mg/kg) / 1 mg/mL
-
-
-
Administration:
-
Intravenous (IV) Injection (Tail Vein):
-
Properly restrain the mouse, for example, in a rodent restrainer.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol wipe.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the calculated volume.
-
Observe for any signs of extravasation (swelling at the injection site).
-
-
Oral (PO) Gavage:
-
Properly restrain the mouse.
-
Gently insert the gavage needle into the esophagus and down into the stomach.
-
Slowly administer the calculated volume.
-
Carefully remove the gavage needle.
-
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions immediately after dosing and at regular intervals thereafter.
-
Provide access to food and water ad libitum.
-
Experimental Workflow
The following diagram provides a general workflow for an in vivo mouse study investigating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. biocompare.com [biocompare.com]
- 6. This compound|CAS 2648453-53-4|DC Chemicals [dcchemicals.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for JH-Xvi-178 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing JH-Xvi-178, a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), in various cell-based assays. The provided information is intended to guide researchers in determining the optimal concentration of this compound for their specific experimental needs.
Introduction
This compound is a small molecule inhibitor with high affinity for CDK8 and CDK19, key components of the Mediator complex that regulates gene transcription.[1][2][3] Inhibition of these kinases has been shown to modulate critical signaling pathways, including the STAT1 and NF-κB pathways, making this compound a valuable tool for studying their roles in cancer and other diseases.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of CDK8 and CDK19, thereby inhibiting their kinase activity. This leads to a downstream reduction in the phosphorylation of their substrates, such as STAT1 at serine 727 (S727), which is a well-established biomarker for CDK8/19 activity in cells.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound in various assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| CDK8 | 1 |
| CDK19 | 2 |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Activity
| Assay | Cell Line | IC₅₀ (nM) | Description |
| p-STAT1 (S727) Inhibition | Jurkat | 2 | Inhibition of STAT1 phosphorylation at Serine 727 after 24 hours of treatment. |
Data sourced from MedChemExpress.[1]
Table 3: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| STAT1 Phosphorylation Inhibition | 1 - 100 nM | Based on the known cellular IC₅₀. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Viability / Cytotoxicity | 10 nM - 10 µM | The cytotoxic effects of this compound can be cell line-dependent. A broad concentration range is recommended for initial screening. |
| NF-κB Reporter Assay | 10 - 1000 nM | The effect on the NF-κB pathway may require higher concentrations than direct STAT1 inhibition. |
Experimental Protocols
Inhibition of STAT1 Phosphorylation in Jurkat Cells (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on STAT1 phosphorylation at S727 in Jurkat cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Interferon-gamma (IFN-γ) (optional, for stimulating the pathway)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727) (e.g., Cell Signaling Technology, 1:1000 dilution), Rabbit anti-STAT1 (1:1000 dilution), and a loading control antibody (e.g., anti-GAPDH or anti-β-actin, 1:5000 dilution)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1-2 x 10⁵ viable cells/mL in a 6-well plate.[4]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM) in the cell culture medium. Add the diluted compound or DMSO vehicle to the cells and incubate for 24 hours.
-
(Optional) Stimulation: If desired, stimulate the cells with IFN-γ (e.g., 10 ng/mL) for the last 30 minutes of the incubation period to enhance STAT1 phosphorylation.
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Expected Results: A dose-dependent decrease in the phosphorylation of STAT1 at S727 should be observed with increasing concentrations of this compound. Total STAT1 and the loading control levels should remain unchanged.
Cell Viability/Cytotoxicity Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a reagent such as CellTiter-Glo® or AlamarBlue®.
Materials:
-
Adherent or suspension cell line of interest
-
Appropriate cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear or opaque-walled plates (depending on the assay reagent)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 10 nM to 10 µM. Add the diluted compound or DMSO vehicle to the wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours).
-
Viability Measurement:
-
CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
AlamarBlue®: Add AlamarBlue® reagent to each well (typically 10% of the well volume). Incubate for 1-4 hours, or until a color change is observed. Measure fluorescence or absorbance according to the manufacturer's protocol.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value.
NF-κB Reporter Assay
This protocol describes how to measure the effect of this compound on NF-κB transcriptional activity using a luciferase reporter assay in HEK293 cells.
Materials:
-
HEK293 cells stably expressing an NF-κB-responsive luciferase reporter construct
-
DMEM supplemented with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
TNF-α (or another NF-κB activator)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293 NF-κB reporter cell line in a 96-well plate at a density of approximately 30,000 cells per well.[6] Allow cells to attach and grow overnight.
-
Compound Pre-treatment: Prepare dilutions of this compound in cell culture medium. A suggested starting range is 10 - 1000 nM. Remove the old medium and add the medium containing the compound or DMSO vehicle. Incubate for 1 hour.
-
Stimulation: Prepare a solution of TNF-α (e.g., 10 ng/mL final concentration) in the medium containing the respective concentrations of this compound or DMSO. Add this solution to the wells and incubate for 5-6 hours.[6]
-
Luciferase Measurement: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's protocol. Mix and incubate for 10 minutes.
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the data to the vehicle-treated, TNF-α stimulated control to determine the percent inhibition of NF-κB activity.
Mandatory Visualizations
Caption: this compound inhibits CDK8/19, blocking STAT1 phosphorylation.
Caption: Workflow for a cell viability assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jurkat E6.1 Cell Line: Unveiling Immune System Mysteries [cytion.com]
- 5. Cell viability assay [bio-protocol.org]
- 6. bpsbioscience.com [bpsbioscience.com]
JH-Xvi-178 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, experimental preparation, and relevant biological pathways for the highly potent and selective CDK8/19 inhibitor, JH-Xvi-178.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes | Source |
| Molecular Weight | 435.91 g/mol | [1] | |
| Formula | C22H22ClN7O | [1] | |
| Solubility (25°C) | 62.5 mg/mL in DMSO (with ultrasonic treatment) | Stock solutions are typically prepared in DMSO. | [1] |
| IC50 (CDK8) | 1 nM | Cell-free assay. | [2][3] |
| IC50 (CDK19) | 2 nM | Cell-free assay. | [2][3] |
| Cellular IC50 | 3 nM (inhibition of pS727-STAT1) | In Jurkat cells. | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
Signaling Pathway
This compound is a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[4] These kinases are components of the Mediator complex, which regulates gene transcription.[4] One of the key downstream targets of CDK8/19 is the Signal Transducer and Activator of Transcription 1 (STAT1).[4][5] CDK8 directly phosphorylates STAT1 at the serine 727 residue (S727), which modulates its transcriptional activity.[4] this compound exerts its effect by inhibiting CDK8/19, thereby preventing the phosphorylation of STAT1 at S727.[4][6]
References
- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. This compound | CDK | 2648453-53-4 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for JH-Xvi-178 Treatment: Determining Optimal STAT1 Inhibition Duration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JH-Xvi-178, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 and 19 (CDK8/19), to achieve optimal inhibition of Signal Transducer and Activator of Transcription 1 (STAT1). The following protocols and guidelines are designed to assist researchers in determining the ideal treatment duration for maximal therapeutic effect with minimal off-target impact.
Introduction to this compound and STAT1 Signaling
This compound is a small molecule inhibitor targeting CDK8 and CDK19, kinases that play a crucial role in regulating gene transcription. One of the key substrates of CDK8 is STAT1, a transcription factor pivotal to the interferon (IFN) signaling pathway.[1][2] Phosphorylation of STAT1 at serine 727 (S727) is mediated by CDK8 and is critical for its full transcriptional activity.[1][3][4][5] By inhibiting CDK8/19, this compound effectively reduces the phosphorylation of STAT1 at S727, thereby modulating the expression of IFN-stimulated genes.[3] Understanding the kinetics of this inhibition is essential for designing effective experimental and therapeutic strategies.
The STAT1 signaling cascade is a primary pathway in the cellular response to interferons. Upon ligand binding to interferon receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT1 on tyrosine 701 (Y701). This phosphorylation event induces the dimerization of STAT1, its translocation to the nucleus, and its binding to specific DNA sequences to regulate gene expression.[6] For maximal transcriptional activation, a secondary phosphorylation on serine 727 (S727) is required, a step regulated by CDK8.[1]
Key Experimental Considerations
To determine the optimal treatment duration of this compound for STAT1 inhibition, a systematic approach involving time-course and dose-response experiments is necessary. The following sections detail the protocols for these essential experiments.
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the known quantitative data for this compound and related experimental parameters. Researchers should aim to generate similar data for their specific cell lines and experimental conditions.
| Parameter | Value | Cell Line | Treatment Duration | Reference |
| IC50 (pS727-STAT1) | 2 nM | Jurkat | 24 hours | [7] |
| Off-target IC50 (STK16) | 107 nM | N/A | N/A | [7] |
| Off-target IC50 (FLT3 D835V) | >1000 nM | N/A | N/A | [7] |
Experimental Protocols
Protocol 1: Determining Optimal Dose-Response of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on STAT1 S727 phosphorylation.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., Jurkat, HeLa, or other relevant cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Interferon-gamma (IFN-γ) or other appropriate STAT1 activator
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (S727), anti-total STAT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Drug Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours, based on initial literature).
-
STAT1 Activation: Stimulate the cells with an appropriate concentration of IFN-γ for a short period (e.g., 15-30 minutes) before harvesting.[8]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT1 (S727) and total STAT1 overnight at 4°C. Also, probe for a loading control like GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT1 (S727) and total STAT1.
-
Normalize the pSTAT1 signal to the total STAT1 signal for each concentration.
-
Plot the normalized pSTAT1 signal against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Determining the Optimal Treatment Duration of this compound
This protocol is designed to identify the shortest duration of this compound treatment that results in maximal inhibition of STAT1 S727 phosphorylation.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells in multiple plates or a multi-well plate to accommodate different time points.
-
Drug Treatment: Treat the cells with this compound at a concentration determined from the dose-response experiment (e.g., 2-5 times the IC50 value).
-
Time-Course Harvest: Harvest the cells at various time points after drug addition. Based on the kinetics of STAT1 phosphorylation, suggested time points include 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr.[8][9]
-
STAT1 Activation: At each time point, stimulate the cells with IFN-γ for 15-30 minutes before harvesting.
-
Cell Lysis and Western Blotting: Follow steps 6-8 from Protocol 1 for each time point.
-
Data Analysis:
-
Quantify and normalize the pSTAT1 (S727) signal to total STAT1 for each time point.
-
Plot the normalized pSTAT1 signal against the treatment duration.
-
The optimal treatment duration is the earliest time point at which the maximum inhibition of pSTAT1 is observed and sustained.
-
Protocol 3: Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound at the determined optimal concentration and duration to ensure that the observed effects are not due to cell death.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Drug Treatment: Treat the cells with various concentrations of this compound, including the optimal concentration determined from Protocol 1, for the optimal duration determined in Protocol 2.
-
Incubation: Incubate the cells for the specified duration.
-
Viability Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are dissolved.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualization of Pathways and Workflows
STAT1 Signaling Pathway and Inhibition by this compound
Caption: STAT1 signaling pathway and the inhibitory action of this compound on CDK8/19.
Experimental Workflow for Determining Optimal Treatment Duration
Caption: Workflow for determining the optimal treatment duration of this compound.
Decision Logic for Optimal STAT1 Inhibition
Caption: Decision-making process for establishing optimal this compound treatment conditions.
References
- 1. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional responses to IFN-γ require Mediator kinase-dependent pause release and mechanistically distinct functions of CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT1 and Its Crucial Role in the Control of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of transcriptional cyclin-dependent kinases impose HIV-1 latency, presenting “block and lock” treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability After JH-Xvi-178 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Xvi-178 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), with IC50 values of 1 nM and 2 nM, respectively.[1][2][3][4] As a CDK8/19 inhibitor, this compound has the potential to modulate transcription and impact cell proliferation and survival, making it a compound of interest for therapeutic development, particularly in oncology. Preliminary studies have shown that this compound can inhibit the phosphorylation of STAT1 at the S727 residue in Jurkat cells.[1] This application note provides a comprehensive set of protocols to assess the effects of this compound on cell viability, proliferation, and the mechanism of cell death.
These protocols are designed to be adaptable to various cell lines and experimental contexts. The following sections detail methods for determining cell viability through metabolic activity and membrane integrity, and for distinguishing between apoptosis and necrosis as potential modes of cell death induced by this compound.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Dose-Response Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 50 | 0.63 ± 0.04 | 50.4 |
| 100 | 0.45 ± 0.03 | 36.0 |
| 500 | 0.21 ± 0.02 | 16.8 |
| 1000 | 0.15 ± 0.02 | 12.0 |
Table 2: Quantification of Apoptosis and Necrosis by Annexin V/PI Staining
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (50 nM) | 55.8 ± 3.5 | 25.4 ± 2.8 | 15.3 ± 1.9 | 3.5 ± 0.7 |
| This compound (100 nM) | 38.2 ± 2.9 | 38.7 ± 3.1 | 20.1 ± 2.5 | 3.0 ± 0.6 |
Table 3: Caspase-3 Activity Assay
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (50 nM) | 3.2 ± 0.4 |
| This compound (100 nM) | 5.8 ± 0.7 |
| Staurosporine (Positive Control) | 8.5 ± 0.9 |
Experimental Protocols
Cell Culture and Treatment with this compound
This initial protocol outlines the general procedure for culturing cells and treating them with this compound, which is a prerequisite for all subsequent viability assays.
Materials:
-
Cell line of interest (e.g., Jurkat, a human T-lymphocyte cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete culture medium.
-
For suspension cells, directly aspirate and resuspend.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells at an appropriate density in culture plates (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
-
Incubation: Incubate the seeded plates for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium from the stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6][7][9]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of the MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[5][8]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[6][7]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Trypan Blue Exclusion Assay for Cell Viability
This assay is based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.[10][11][12][13]
Materials:
-
Cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Collect the cells (including supernatant for suspension cells) from the treatment wells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS.[11]
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (a 1:1 ratio).[10]
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[10]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[14][15]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16][17] The assay uses a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.[17][18][19]
Materials:
-
Cells treated with this compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or DEVD-AMC)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Harvest and count the cells.
-
Lyse the cells according to the kit manufacturer's instructions, typically by resuspending the cell pellet in chilled lysis buffer and incubating on ice.[18][20]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate to the reaction buffer.
-
Add the caspase-3 substrate to each well and mix.[20]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[18][20]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[18][19]
-
Determine the fold-increase in caspase-3 activity by comparing the readings from treated samples to the untreated control.
Visualizations
Caption: Experimental workflow for assessing cell viability after this compound treatment.
Caption: Potential signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | CDK | 2648453-53-4 | Invivochem [invivochem.com]
- 4. This compound|CAS 2648453-53-4|DC Chemicals [dcchemicals.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 20. ulab360.com [ulab360.com]
Troubleshooting & Optimization
Addressing solubility issues with JH-Xvi-178 in aqueous solutions
Technical Support Center: JH-Xvi-178
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the selective kinase inhibitor this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a highly hydrophobic molecule. It is freely soluble in organic solvents such as DMSO and ethanol but exhibits very poor solubility in aqueous solutions, including phosphate-buffered saline (PBS) and cell culture media. Direct dissolution in aqueous buffers will likely result in precipitation.
Q2: What is the recommended solvent for preparing a primary stock solution?
A2: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution. Ensure the DMSO is anhydrous (water-free) to maximize solubility and stability.
Q3: My this compound precipitated when I diluted it into my aqueous cell culture medium. Why did this happen?
A3: This is a common issue known as "crashing out." It occurs when a compound dissolved in a high-concentration organic stock solution is rapidly diluted into an aqueous medium where its solubility is much lower. The organic solvent is diluted, and the compound can no longer stay in solution, causing it to precipitate. To avoid this, the final concentration of the organic solvent (like DMSO) in your aqueous solution should be kept as low as possible (typically <0.5%) and the dilution should be performed carefully.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) can transiently improve the solubility of this compound in some cases. However, prolonged heating is not recommended as it may degrade the compound. Always test the stability of your compound under these conditions first.
Q5: Are there alternative formulation strategies to improve aqueous solubility for in vivo studies?
A5: Yes, for in vivo applications, co-solvents, surfactants, or complexing agents are often necessary. A common formulation involves using a mixture of solvents like DMSO, PEG400, and Tween 80, or encapsulating the compound in cyclodextrins. See the protocols below for a sample cyclodextrin formulation.
Troubleshooting Guide & Experimental Protocols
Issue: Precipitate forms during preparation of working solutions.
This troubleshooting workflow helps identify and solve common precipitation issues.
Potential off-target effects of JH-Xvi-178 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the CDK8/19 inhibitor, JH-Xvi-178, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3] It exhibits strong inhibitory activity against these two kinases at low nanomolar concentrations.
Q2: Are there any known off-targets for this compound?
Yes, kinome-wide screening has identified potential off-target interactions. At a concentration of 1 µM, this compound showed significant inhibition of Serine/Threonine Kinase 16 (STK16) and the D835V mutant of FMS-like Tyrosine Kinase 3 (FLT3).[1][2]
Q3: What is the on-target cellular effect of this compound?
In cellular assays, this compound has been shown to inhibit the phosphorylation of STAT1 at serine 727 (S727), a known substrate of CDK8.[1][2] This can be a useful pharmacodynamic biomarker to confirm target engagement in your experiments.
Q4: How significant is the inhibition of the identified off-targets?
The inhibitory potency of this compound against its primary targets is substantially higher than against the identified off-targets. The IC50 for STK16 is approximately 100-fold higher than for CDK8. While FLT3 (D835V) was identified as an off-target, the specific IC50 has not been reported in the primary literature.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary and off-targets.
| Target | IC50 | Selectivity vs. CDK8 | Reference |
| On-Targets | |||
| CDK8 | 1 nM | - | [1][2] |
| CDK19 | 2 nM | 2-fold | [1][2] |
| Off-Targets | |||
| STK16 | 107 nM | 107-fold | [1][2] |
| FLT3 (D835V) | Not Reported | Not Reported | [1] |
A KINOMEscan binding analysis against 468 kinases at a 1 µM concentration of this compound revealed only STK16 and FLT3 (D835V) as significant off-target hits.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell morphology or adhesion, particularly related to the Golgi apparatus. | Inhibition of STK16, which is known to be associated with the Golgi and involved in protein secretion.[4][5] | 1. Dose-response experiment: Determine if the phenotype is observed at concentrations closer to the IC50 of STK16 (around 100 nM) but not at concentrations that are selective for CDK8/19 (1-10 nM). 2. STK16 knockdown/knockout: Use siRNA or CRISPR to reduce STK16 expression and see if it phenocopies the effect of this compound. 3. Alternative CDK8/19 inhibitor: Use a structurally different CDK8/19 inhibitor to see if the same phenotype is observed. |
| Unanticipated effects on cell proliferation or survival in hematopoietic cell lines, especially those with FLT3 mutations. | Inhibition of mutant FLT3, a driver of proliferation in certain leukemias.[6][7] | 1. Cell line selection: Be aware of the FLT3 mutation status of your cell lines. 2. Test in FLT3 wild-type cells: Compare the effects of this compound in both FLT3-mutant and FLT3-wild-type hematopoietic cells to distinguish between on- and off-target effects. 3. Analyze downstream FLT3 signaling: Check the phosphorylation status of downstream effectors of FLT3 signaling, such as STAT5, AKT, and ERK, to see if they are inhibited at concentrations of this compound that affect your cells. |
| Changes in TGF-β signaling pathways. | STK16 has been implicated in the TGF-β signaling pathway.[4] | 1. Western blot analysis: Examine the phosphorylation status of key TGF-β pathway proteins, such as SMADs. 2. Reporter assay: Use a TGF-β responsive luciferase reporter to quantify pathway activity in the presence of this compound. |
| STAT1 S727 phosphorylation is not inhibited, but a cellular phenotype is observed. | The observed phenotype may be due to inhibition of CDK19, STK16, or FLT3, or it could be independent of the kinase inhibitory activity of this compound. | 1. Confirm compound integrity: Ensure the compound has not degraded. 2. Titrate the compound: Perform a wide dose-response to see if STAT1 S727 phosphorylation is inhibited at higher concentrations. 3. Control experiments: Include a negative control compound with a similar chemical scaffold but no inhibitory activity. |
Visualizing Signaling Pathways and Workflows
Caption: On-target pathway of this compound.
Caption: Potential off-target pathways of this compound.
Caption: Workflow for unexpected phenotypes.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (Ser727)
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation of STAT1 at S727.
1. Cell Culture and Treatment: a. Plate cells (e.g., Jurkat, HeLa) at an appropriate density and allow them to adhere or recover overnight. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). c. If necessary, stimulate the pathway that leads to STAT1 S727 phosphorylation (e.g., with IFN-gamma, though CDK8-mediated phosphorylation can be constitutive in some cell lines).
2. Cell Lysis: a. Wash cells once with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting: a. Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and add Laemmli sample buffer. b. Boil samples at 95°C for 5 minutes. c. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against Phospho-STAT1 (Ser727) overnight at 4°C, following the manufacturer's recommended dilution. g. Wash the membrane three times with TBST for 5-10 minutes each. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again as in step 4g. j. Develop the blot using an ECL substrate and image the chemiluminescence.
5. Re-probing for Total STAT1 and Loading Control: a. To normalize for protein levels, the blot can be stripped and re-probed for total STAT1 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Kinase Selectivity Profiling (Conceptual Workflow)
To comprehensively assess the off-target effects of this compound, a kinase selectivity profiling assay is recommended. This is typically performed as a service by specialized companies.
1. Assay Principle:
-
The fundamental principle is to measure the ability of this compound to inhibit the activity of a large panel of purified kinases.
-
This can be done through various methods, such as radiometric assays that measure the incorporation of radioactive phosphate onto a substrate, or fluorescence/luminescence-based assays that measure ATP consumption.[8]
2. Experimental Outline: a. Compound Submission: Provide a high-purity sample of this compound at a known concentration. b. Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases). c. Data Analysis: The percentage of inhibition for each kinase is determined relative to a control. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition). d. Dose-Response Confirmation: For any identified hits, a follow-up dose-response experiment is performed to determine the IC50 value. This provides a quantitative measure of the compound's potency against the off-target kinase.
3. Interpretation of Results:
-
The results will provide a selectivity profile of this compound.
-
A highly selective inhibitor will show potent inhibition of its intended targets (CDK8/19) and weak or no inhibition of other kinases in the panel.
-
The IC50 values for any off-targets can be compared to the on-target IC50s to calculate a selectivity ratio. This information is crucial for interpreting cellular assay results and anticipating potential side effects.
References
- 1. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine/Threonine Protein Kinase STK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine/Threonine Protein Kinase STK16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing JH-Xvi-178 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of JH-Xvi-178, a potent and selective CDK8/19 inhibitor. The focus is on determining the optimal concentration to achieve the desired biological effect while minimizing off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5] It functions by blocking the kinase activity of these proteins, which are components of the Mediator complex involved in regulating gene transcription. A known downstream effect of CDK8/19 inhibition by this compound is the reduction of STAT1 phosphorylation at the S727 residue.[1]
Q2: Is there established cytotoxicity data for this compound?
A2: As of the latest review of publicly available literature, specific IC50 values for cytotoxicity of this compound across various cell lines have not been extensively reported. It is crucial for researchers to determine the cytotoxic profile of this compound in their specific cell line of interest empirically.
Q3: What are the potential causes of cytotoxicity observed with CDK8/19 inhibitors?
A3: While on-target effects could contribute to cytotoxicity in some contexts, studies on other CDK8/19 inhibitors suggest that severe systemic toxicity may not be due to on-target inhibition but rather off-target kinase activities. Therefore, it is essential to carefully titrate the concentration of this compound to a level that inhibits CDK8/19 activity without engaging cytotoxic off-target effects.
Q4: How do I determine the optimal, non-cytotoxic concentration of this compound for my experiments?
A4: The optimal concentration should be determined by performing a dose-response curve. You should assess both the desired biological effect (e.g., inhibition of STAT1 S727 phosphorylation) and cell viability/cytotoxicity in parallel. The ideal concentration will be the lowest concentration that gives the maximal desired effect with minimal impact on cell viability.
Q5: What are the recommended initial concentration ranges to test for this compound?
A5: Given the high potency of this compound (IC50 for CDK8 is 1 nM and for CDK19 is 2 nM), it is recommended to start with a wide range of concentrations, for example, from 0.1 nM to 10 µM, using serial dilutions.[1] This will help in identifying the therapeutic window for your specific cell line and assay.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound concentration.
Problem 1: High background or inconsistent results in cytotoxicity assays.
| Possible Cause | Solution |
| Cell Seeding Density | Optimize cell seeding density. Too high or too low cell numbers can lead to variability. Perform a cell titration experiment to find the linear range for your assay. |
| Pipetting Errors | Ensure accurate and consistent pipetting. Use calibrated pipettes and mix cell suspensions and reagents thoroughly before dispensing. |
| Reagent Issues | Use fresh, properly stored reagents. Ensure that assay reagents are equilibrated to the correct temperature before use. |
| Plate Reader Settings | Verify that the plate reader is set to the correct wavelength and other parameters as specified by the assay kit manufacturer. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and assay results. |
Problem 2: No significant inhibition of the target at expected concentrations.
| Possible Cause | Solution |
| Compound Inactivity | Ensure the this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cellular Context | The accessibility of the target or the activity of drug efflux pumps can vary between cell types. Consider increasing the incubation time or the concentration range. |
| Assay Sensitivity | The assay may not be sensitive enough to detect subtle changes. Ensure that your positive and negative controls are working as expected. |
Problem 3: Significant cytotoxicity observed even at low concentrations.
| Possible Cause | Solution |
| High Cell Sensitivity | Your cell line may be particularly sensitive to this compound. Test a lower range of concentrations (e.g., picomolar to low nanomolar). |
| Off-Target Effects | As mentioned, cytotoxicity might be due to off-target effects. The goal is to find a concentration that is effective against CDK8/19 without triggering these off-target effects. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay
This protocol outlines the steps to determine the concentration range of this compound that effectively inhibits the target without causing significant cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new plate and then adding the assay reagents.
-
Measurement: Incubate as instructed and then measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Data Presentation
Table 1: Example Data Layout for Dose-Response Analysis of this compound
| This compound Conc. (nM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Target Inhibition (e.g., p-STAT1) |
| 0 (Vehicle) | 100 | 0 | 0 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 |
This table should be populated with your experimental data. The optimal concentration will show high target inhibition with high cell viability and low cytotoxicity.
Visualizations
Signaling Pathway
Caption: this compound inhibits CDK8/19, preventing STAT1 S727 phosphorylation.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CDK | 2648453-53-4 | Invivochem [invivochem.com]
- 4. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
How to control for variability in JH-Xvi-178 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in in vivo studies involving the selective CDK8/19 inhibitor, JH-Xvi-178.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[1] By inhibiting CDK8 and CDK19, this compound can modulate the transcription of various genes involved in cancer and other diseases. A key downstream effect of CDK8/19 inhibition is the suppression of STAT1 phosphorylation at serine 727 (S727), which can be used as a pharmacodynamic (PD) biomarker to assess the compound's activity in vivo.[1][3]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound has been developed to have low clearance and moderate oral pharmacokinetic properties.[1][2] Earlier compounds in this chemical series were susceptible to rapid metabolism by aldehyde oxidase, a liability that was addressed in the design of this compound.[1] While specific pharmacokinetic parameters for this compound in various animal models are not extensively published in the public domain, related CDK8/19 inhibitors have shown good oral bioavailability and sustained target engagement in vivo.[3][4]
Q3: What is a recommended starting dose and formulation for in vivo mouse studies with this compound?
A3: Based on preclinical studies with similar compounds, a common oral dose for CDK8/19 inhibitors in mice is in the range of 10-25 mg/kg, administered daily. For the CDK8/19 inhibitor BI-1347, a 25 mg/kg oral dose resulted in plasma concentrations approximately 100-fold higher than the CDK8 IC50 24 hours after administration, suggesting complete target coverage with daily dosing.[3] A suggested formulation for a similar class of compounds for oral administration in mice is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a solvent system like 5% DMSO/30% Captisol.[1]
Troubleshooting Guide for In Vivo Variability
Variability in in vivo studies can arise from multiple sources. This guide provides a structured approach to identifying and mitigating common issues when working with this compound.
Issue 1: High Variability in Plasma Drug Concentrations
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Oral Gavage Technique | Ensure all personnel are properly trained and consistent in their gavage technique. Improper administration can lead to dosing errors or aspiration. |
| Variations in Animal Fasting Status | Standardize the fasting period before dosing. Food in the gastrointestinal tract can significantly alter drug absorption.[5][6][7][8][9] For orally administered drugs, a common practice is to fast animals for 4-6 hours prior to dosing. |
| Formulation Issues | Ensure the this compound formulation is homogenous and stable. If it is a suspension, ensure it is well-mixed before each dose. For solutions, confirm the compound remains fully dissolved. |
| Animal Health Status | Use healthy animals of a consistent age and weight. Underlying health issues can affect drug metabolism and absorption. |
| Genetic Drift in Animal Strains | Be aware of potential genetic drift in outbred or even inbred rodent strains over time, which can impact drug-metabolizing enzymes. |
Issue 2: Inconsistent Pharmacodynamic (pSTAT1-S727 Inhibition) Response
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Variable Drug Exposure | First, rule out high variability in plasma concentrations (see Issue 1). A consistent PD effect requires consistent drug exposure. |
| Timing of Sample Collection | The inhibition of pSTAT1-S727 is transient. Establish a time-course to determine the peak and duration of inhibition after dosing. For the related CDK8/19 inhibitor CCT251921, reduced pSTAT1-S727 phosphorylation was maintained for over 6 hours post-dose.[10] Collect samples at a consistent time point relative to dosing across all animals and studies. |
| Suboptimal Tissue/Blood Collection and Processing | Phosphorylation states can change rapidly ex vivo. Process samples quickly and consistently. For blood samples, use phosphatase inhibitors. For tissues, flash-freeze immediately in liquid nitrogen or fix appropriately for immunohistochemistry. |
| Assay Variability | Ensure your Western blot, flow cytometry, or immunohistochemistry protocol for pSTAT1-S727 is optimized and validated. Run appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following tables summarize available data for this compound and similar CDK8/19 inhibitors to provide a reference for expected outcomes.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (nM) |
| This compound | CDK8 | 1 |
| CDK19 | 2 | |
| BI-1347 | CDK8 | 1.4 |
| Compound 2 (from the same study as BI-1347) | CDK8 | 1.8 |
Table 2: In Vivo Pharmacokinetics of a Representative CDK8/19 Inhibitor (BI-1347) in Mice
| Parameter | Value |
| Dose | 25 mg/kg p.o. |
| Clearance | Low (14% of liver blood flow) |
| Bioavailability (F) | Excellent |
| Plasma Concentration at 24h post-dose | ~100x CDK8 IC50 |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Animal Preparation: Use mice of a consistent age and weight (e.g., 6-8 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast mice for 4-6 hours before dosing, with free access to water.
-
Formulation Preparation:
-
For a solution, dissolve this compound in a vehicle such as 5% DMSO/30% Captisol.
-
For a suspension, weigh the appropriate amount of this compound and suspend it in a vehicle like 0.5% methylcellulose in water. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Dosing:
-
Accurately weigh each mouse before dosing.
-
Administer the formulation via oral gavage at a consistent volume (e.g., 10 mL/kg).
-
-
Post-Dosing: Return animals to their cages and provide access to food and water.
Protocol 2: Assessment of pSTAT1-S727 by Western Blot in Tumor Xenografts
-
Sample Collection: At the designated time point after the final dose of this compound, euthanize the mouse and excise the tumor. Immediately flash-freeze the tumor in liquid nitrogen.
-
Lysate Preparation:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT1-S727 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizations
Caption: Simplified signaling pathway of CDK8/19 and its inhibition by this compound.
Caption: General experimental workflow for this compound in vivo efficacy studies.
References
- 1. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to JH-Xvi-178 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the CDK8/19 inhibitor, JH-Xvi-178, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3][4][5] It functions as an ATP-competitive inhibitor, preventing the phosphorylation of downstream targets. CDK8 and CDK19 are components of the Mediator complex, which regulates gene transcription.[3] By inhibiting CDK8/19, this compound can modulate the expression of key genes involved in cancer cell proliferation and survival. A known downstream substrate is STAT1, and inhibition of its phosphorylation at S727 can be used as a pharmacodynamic marker of this compound activity.[3]
Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors in cancer cells typically arises from several established mechanisms:
-
Target Alteration: Mutations in the kinase domain of CDK8 or CDK19 that prevent the binding of this compound.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways that compensate for the inhibition of CDK8/19, thereby promoting cell survival and proliferation.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Epigenetic Modifications: Alterations in the epigenetic landscape of the cell that lead to changes in gene expression, favoring a resistant phenotype.
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
A systematic approach is recommended to investigate the underlying cause of resistance. The following workflow outlines a strategy to dissect the potential mechanisms.
Caption: A logical workflow for diagnosing the cause of this compound resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound (Shift in IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line, it is crucial to confirm and characterize this resistance.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Parental IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Resistance |
| MCF-7 | 15 | 250 | 16.7 |
| HCT116 | 25 | 500 | 20.0 |
| A549 | 50 | 1200 | 24.0 |
Experimental Protocol: Determining IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Treat the cells with the different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.
Issue 2: Suspected Upregulation of Bypass Signaling Pathways
Resistance to targeted therapies often involves the activation of alternative signaling pathways that compensate for the inhibited target. For a CDK8/19 inhibitor, this could involve the upregulation of other cell cycle kinases or pro-survival pathways.
Potential Bypass Pathways:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | 2648453-53-4 | Invivochem [invivochem.com]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
JH-Xvi-178 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of JH-Xvi-178.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] It is characterized by low clearance and moderate oral pharmacokinetic properties, making it a valuable tool for in vitro and in vivo studies of CDK8/19-mediated biological processes.[5][6][7]
Q2: What is the primary mechanism of action for this compound?
This compound functions as an ATP-competitive inhibitor of the kinase activity of CDK8 and CDK19.[5] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[5][6] By inhibiting CDK8/19, this compound can modulate the phosphorylation of downstream targets, such as STAT1 at serine 727 (S727), thereby influencing gene expression.[2][5]
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. The recommended conditions are summarized below.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. The compound is stable at room temperature for short periods, such as during shipping.[1]
Q4: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1][2][3]
| Solvent | Maximum Solubility |
| DMSO | 62.5 mg/mL (143.38 mM) |
To achieve maximum solubility, the use of sonication may be necessary. It is also important to use anhydrous DMSO, as its hygroscopic nature can affect solubility.[2][3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. Improper storage of the stock solution (e.g., prolonged storage at -20°C, multiple freeze-thaw cycles) may lead to degradation.
-
Possible Cause 2: Poor Solubility in Media. Direct dilution of a highly concentrated DMSO stock into aqueous cell culture media can cause the compound to precipitate.
-
Solution: Perform serial dilutions to lower the DMSO concentration gradually. Ensure the final DMSO concentration in the assay is consistent across all conditions and is non-toxic to the cells (typically <0.5%).
-
-
Possible Cause 3: Cell Line Sensitivity. The cellular response to CDK8/19 inhibition can vary significantly between different cell lines.
Issue 2: Difficulty dissolving the compound.
-
Possible Cause 1: Insufficient Solubilization Effort. The compound may require assistance to fully dissolve.
-
Possible Cause 2: Hygroscopic Solvent. Water absorbed by the DMSO can reduce the solubility of the compound.
-
Solution: Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[2]
-
Experimental Protocols
Protocol 1: In Vitro Inhibition of STAT1 Phosphorylation
This protocol describes a method to assess the potency of this compound in a cellular context by measuring the inhibition of STAT1 phosphorylation.
-
Cell Culture: Culture Jurkat cells in appropriate media and conditions until they reach the desired density.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions to create a range of working concentrations (e.g., 0-1000 nM).
-
Cell Treatment: Seed Jurkat cells in a multi-well plate and treat with varying concentrations of this compound for 24 hours.[2] Include a DMSO-only vehicle control.
-
Cell Lysis: After incubation, harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT1 (S727) and total STAT1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities for p-STAT1 and total STAT1. Normalize the p-STAT1 signal to the total STAT1 signal for each treatment condition. Calculate the IC50 value by plotting the normalized p-STAT1 levels against the log of the this compound concentration.
Protocol 2: Preparation of In Vivo Oral Formulation
This protocol provides a starting point for formulating this compound for oral administration in animal models. Note: Formulation optimization may be required for specific applications.
-
Formulation A (Solution):
-
Dissolve this compound in DMSO to create a concentrated stock.
-
To the DMSO stock, add PEG300 and mix until clear.
-
Add Tween 80 and mix until clear.
-
Finally, add sterile water (ddH₂O) to reach the final desired volume and concentration. Mix thoroughly.[1]
-
-
Formulation B (Captisol-based):
-
Prepare a vehicle of 5% DMSO and 95% of a 30% Captisol solution in water.
-
Dissolve this compound directly into this vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg oral dose).[5]
-
Signaling Pathways & Workflows
This compound targets the CDK8/19 kinases, which are integral parts of the Mediator complex. This complex does not bind directly to DNA but acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby regulating transcription. CDK8/19 can phosphorylate various transcription factors, including STATs, influencing their activity and subsequent gene expression.[8] Inhibition of CDK8/19 by this compound blocks these phosphorylation events.
Caption: CDK8/19 signaling pathway and point of inhibition by this compound.
References
- 1. This compound | CDK | 2648453-53-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound|CAS 2648453-53-4|DC Chemicals [dcchemicals.com]
- 5. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating confounding factors in JH-Xvi-178 experiments
Welcome to the technical support center for JH-Xvi-178, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating confounding factors in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly efficient and selective ATP-competitive inhibitor of the CDK8 and CDK19 kinases.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[3][4] A key downstream effect of CDK8/19 inhibition by this compound is the suppression of phosphorylation of STAT1 at serine 727 (S727).[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to two years or at -80°C. For stock solutions, it is recommended to dissolve the compound in DMSO. Aliquots of the stock solution can be stored at -80°C for up to six months or at -20°C for one month. To avoid degradation, it is advisable to minimize freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for CDK8 and CDK19, some off-target activity has been reported at higher concentrations. For instance, it has been shown to inhibit STK16 and the D835V mutant of FLT3 with an IC50 of 107 nM for STK16.[2] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated activity in various cancer cell lines. For example, it inhibits the phosphorylation of STAT1 in Jurkat cells with high potency.[2] Its anti-proliferative effects have also been studied in prostate cancer cell lines. The specific IC50 values can vary between cell lines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of pSTAT1 (S727) by Western blot | Compound inactivity: Improper storage or handling leading to degradation. | - Ensure this compound has been stored correctly. - Prepare fresh stock solutions in DMSO. |
| Suboptimal assay conditions: Incorrect antibody, insufficient incubation time, or low protein concentration. | - Validate the anti-pSTAT1 (S727) antibody. - Optimize incubation time with this compound (e.g., 6-24 hours). - Ensure sufficient protein is loaded on the gel (20-40 µg). | |
| Cellular context: Low basal activity of the CDK8/19-STAT1 axis in the chosen cell line. | - Use a positive control cell line with known high CDK8/19 activity (e.g., Jurkat). - Stimulate the pathway if applicable (e.g., with IFN-β).[5] | |
| Inconsistent IC50 values in cell viability assays | Compound precipitation: Poor solubility of this compound in culture media. | - Ensure the final DMSO concentration is low and consistent across wells (typically <0.5%). - Visually inspect for any precipitation. |
| Assay duration and cell growth rate: The growth rate of cells can influence the apparent IC50 value. | - Standardize the assay duration. - Consider using growth rate inhibition (GR) metrics instead of traditional IC50 values for a more robust comparison across cell lines with different doubling times.[6] | |
| Cell density: High cell density can lead to nutrient depletion and alter drug sensitivity. | - Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. | |
| Unexpected cytotoxicity at low concentrations | Off-target effects: Inhibition of other essential kinases or cellular processes. | - Perform a kinase panel screen to identify potential off-targets at the concentrations used. - Titrate the compound to the lowest effective concentration for the desired on-target effect. |
| Cell line sensitivity: Some cell lines may be inherently more sensitive to CDK8/19 inhibition or off-target effects. | - Test the compound in a panel of cell lines to understand its differential effects. - Consider knockdown/knockout of CDK8/19 as an orthogonal approach to validate that the observed phenotype is on-target. | |
| Acquired resistance to this compound | Transcriptional reprogramming: Cells may adapt by altering gene expression to bypass the effects of CDK8/19 inhibition. | - Investigate changes in the expression of genes related to cell survival and proliferation pathways. - Consider combination therapies to prevent or overcome resistance.[7][8][9] |
| Upregulation of bypass pathways: Activation of alternative signaling pathways that compensate for CDK8/19 inhibition. | - Profile changes in other signaling pathways (e.g., PI3K/AKT, MAPK) upon long-term treatment. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| CDK8 | 1 | Biochemical Kinase Assay | [1][2] |
| CDK19 | 2 | Biochemical Kinase Assay | [1][2] |
| pSTAT1 (S727) Inhibition | 2 | Cellular Assay (Jurkat cells) | [3] |
| STK16 | 107 | Biochemical Kinase Assay | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (S727) Inhibition
This protocol is a general guideline for assessing the inhibition of STAT1 phosphorylation at S727 in cultured cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat, NK92MI)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (S727), anti-total STAT1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a dose-range of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for the desired time (e.g., 6 to 24 hours). If applicable, stimulate with an appropriate agent like IFN-β (e.g., 100 U/ml) for the last 1 hour of incubation.[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT1 (S727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
After allowing cells to attach (for adherent cells), treat them with a serial dilution of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value.
-
Visualizations
References
- 1. ulab360.com [ulab360.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
Validation & Comparative
JH-Xvi-178: A Comparative Analysis of a Potent and Selective CDK8/19 Inhibitor
Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) have emerged as significant targets in cancer therapy due to their roles as core components of the Mediator complex, which regulates gene transcription.[1][2][3][4] These kinases are overexpressed in various cancers, including colorectal, breast, prostate, and pancreatic cancers, as well as melanoma and leukemia.[1][3] This has spurred the development of numerous small molecule inhibitors. Among these, JH-Xvi-178 has demonstrated high potency and selectivity.[1][5][6] This guide provides a comparative overview of the efficacy of this compound against other CDK8/19 inhibitors, supported by experimental data.
Overview of this compound
This compound is a pyrazolopyridine-based inhibitor designed through a hybridization approach starting from earlier inhibitors CCT251921 and MSC2530818.[1][2] A key modification, the introduction of a chlorine atom at the C-3 position of the pyrazolopyridine hinge binder, overcame issues with rapid metabolism and significantly enhanced its potency.[1] this compound exhibits impressive inhibitory activity with IC50 values of 1 nM and 2 nM for CDK8 and CDK19, respectively.[5][6] Furthermore, it displays favorable pharmacokinetic properties, including low clearance and moderate oral bioavailability.[1][2][7]
Comparative Efficacy of CDK8/19 Inhibitors
The efficacy of this compound is best understood in the context of other available CDK8/19 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, highlighting the superior potency of this compound.
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Reference |
| This compound | 1 | 2 | [5][6] |
| CDK8/19-IN-1 | 0.46 | 0.99 | [8] |
| AS2863619 | 0.61 | 4.28 | [8] |
| T-474 | 1.6 | 1.9 | [9] |
| CCT251921 | 2.3 | Not Reported | [8] |
| SEL120-34A | 4.4 | 10.4 | [8] |
| T-418 | 23 | 62 | [9] |
| E966-0530-45418 | 129 | Not Reported | [10] |
| Senexin B (Kd) | 140 | 80 | [8] |
| BRD6989 | ~200 | Not Reported | [8] |
| Senexin A | 280 | Not Reported | [8] |
Signaling Pathway and Mechanism of Action
CDK8 and CDK19 are integral components of the Mediator complex's kinase module, which also includes Cyclin C, MED12, and MED13.[10][11][12] This module regulates transcription by phosphorylating various transcription factors and components of the transcription machinery.[10][11] One of the well-established substrates of CDK8 is STAT1, which is phosphorylated at the Ser727 residue.[1][9] Inhibition of CDK8/19 by compounds like this compound blocks this phosphorylation event, thereby modulating gene expression.
Experimental Protocols
The evaluation of CDK8/19 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC50 value of an inhibitor against its target kinase.
Methodology:
-
Reagents: Recombinant CDK8/Cyclin C and CDK19/Cyclin C enzymes, ATP, and a suitable substrate peptide are required.
-
Procedure: The inhibitor, at varying concentrations, is incubated with the kinase and the substrate in the presence of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, typically using radiometric or fluorescence-based methods.
-
Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay: STAT1 Phosphorylation
To confirm the inhibitor's activity within a cellular context, its effect on a known downstream target is assessed.
Methodology:
-
Cell Line: A suitable cell line, such as Jurkat or VCaP, is used.[5][9]
-
Treatment: Cells are treated with the CDK8/19 inhibitor at various concentrations for a specified duration (e.g., 24 hours).[5] In some cases, a stimulating agent like IFN-γ is added to induce STAT1 phosphorylation.[9]
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT1 (pS727) and total STAT1.
-
Analysis: The levels of phosphorylated STAT1 are normalized to total STAT1 to determine the extent of inhibition.
In Vivo Xenograft Model
To evaluate the anti-tumor efficacy of the inhibitor in a living organism, a xenograft model is often employed.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., VCaP) are implanted subcutaneously into immunocompromised mice.[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor (e.g., this compound) is administered orally at a specific dose and schedule (e.g., 5 mg/kg, once daily).[9]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.[9]
-
Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed by western blot to confirm target engagement (e.g., reduction of STAT1 phosphorylation).[9]
Conclusion
This compound stands out as a highly potent and selective dual inhibitor of CDK8 and CDK19. Its low nanomolar IC50 values place it among the most effective inhibitors developed to date, rivaling or surpassing compounds like CDK8/19-IN-1 and AS2863619. The promising preclinical data, including its cellular activity and favorable pharmacokinetic profile, underscore its potential as a valuable tool for cancer research and a candidate for further therapeutic development. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of this compound and other emerging CDK8/19 inhibitors.
References
- 1. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound 2648453-53-4 | MCE [medchemexpress.cn]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
JH-Xvi-178 Versus Senexin B: A Comparative Analysis of Two Potent CDK8/19 Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 has emerged as a promising strategy. These kinases are key components of the Mediator complex and play a crucial role in regulating gene transcription, particularly in pathways associated with cancer progression. This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of CDK8/19: JH-Xvi-178 and Senexin B. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
Both this compound and Senexin B are potent and selective inhibitors of CDK8 and CDK19. They function by competing with ATP for binding to the kinase domain of these proteins, thereby blocking their catalytic activity. This inhibition leads to downstream effects on the phosphorylation of various substrates, including transcription factors like STAT1, and ultimately modulates the expression of genes involved in cell proliferation, survival, and metastasis.
In Vitro Potency: A Head-to-Head Comparison
The in vitro potency of these inhibitors has been evaluated using various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | Assay Type | Inhibitory Concentration | Reference |
| This compound | CDK8 | Lanthascreen™ Eu Kinase Binding Assay | IC₅₀: 1 nM | [1] |
| CDK19 | Lanthascreen™ Eu Kinase Binding Assay | IC₅₀: 2 nM | [1] | |
| Senexin B | CDK8 | KINETICfinder® TR-FRET based kinetic assay | Kd: 2.0 nM | |
| CDK19 | KINETICfinder® TR-FRET based kinetic assay | Kd: 3.0 nM | ||
| CDK8 | DiscoverX active-site dependent competition binding assay | Kd: 140 nM | [2] | |
| CDK19 | DiscoverX active-site dependent competition binding assay | Kd: 80 nM | [2] | |
| CDK8 | Various Assays | IC₅₀: 24-50 nM | [3][4] |
Note: The reported inhibitory concentrations for Senexin B vary across different studies and assay formats. The discrepancy in Kd values, for instance, may be attributed to the use of CDK8 protein with or without its binding partner Cyclin C in the respective assays.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Cellular Potency | Reference |
| This compound | Jurkat | Western Blot | Inhibition of STAT1 (S727) phosphorylation | IC₅₀: 2 nM | [5] |
| Senexin B | 293-NFκB-Luc | Luciferase Reporter Assay | Inhibition of TNFα-induced NF-κB activity | IC₅₀: 56 nM | [6] |
| MV4-11-Luc | Luciferase Reporter Assay | Inhibition of cell proliferation | IC₅₀: 108 nM | [6] |
Pharmacokinetic Properties
A comparative overview of the pharmacokinetic profiles of this compound and Senexin B in mice is presented below.
Table 3: In Vivo Pharmacokinetics in Mice
| Compound | Dose & Route | Cₘₐₓ | Clearance | Oral Bioavailability | Key Observations | Reference |
| This compound | 10 mg/kg, p.o. | 1.04 µM | 17 mL·min⁻¹·kg⁻¹ | Moderate | Low clearance and moderate oral pharmacokinetic properties. | [5] |
| Senexin B | 40 mg/kg, i.p. | N/A | N/A | Bioavailable | Metabolically labile in humans. Less efficient in suppressing tumor pharmacodynamic marker genes compared to its derivative, Senexin C. | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Caption: Targeted inhibition of the CDK8/19 module of the Mediator complex.
Caption: General workflow for inhibitor characterization.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay (General Protocol)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.
-
Reagent Preparation: Prepare a 3X solution of the kinase (e.g., CDK8/Cyclin C complex) and a 3X solution of a fluorescently labeled ATP-competitive tracer in the assay buffer. Prepare serial dilutions of the test compounds (this compound or Senexin B).
-
Assay Plate Setup: Add 5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of the 3X kinase solution to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Western Blot for STAT1 Phosphorylation (General Protocol for Jurkat Cells)
This immunoassay is used to detect the phosphorylation status of a specific protein, in this case, STAT1, a known substrate of CDK8.
-
Cell Culture and Treatment: Culture Jurkat cells to the desired density. Treat the cells with a range of concentrations of this compound or Senexin B for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (e.g., anti-phospho-STAT1 Ser727). Also, probe a separate blot or strip and re-probe the same blot with an antibody against total STAT1 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT1 at different inhibitor concentrations and calculate the IC₅₀.
Conclusion
Both this compound and Senexin B are highly potent inhibitors of CDK8/19. Based on the available data, this compound appears to exhibit greater potency in both biochemical and cellular assays, with IC₅₀ values in the low nanomolar range. While Senexin B also demonstrates low nanomolar activity in some assays, the reported values are inconsistent across different studies, highlighting the importance of standardized assay conditions for direct comparison.
In terms of pharmacokinetics, this compound has demonstrated favorable properties in mice, with low clearance. In contrast, Senexin B has been reported to be metabolically labile, which may impact its in vivo efficacy and translational potential.
Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative assessment of these two inhibitors. Nevertheless, the existing data suggest that both compounds are valuable tools for investigating the biological roles of CDK8/19 and hold promise for the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the selectivity of JH-Xvi-178 for CDK8/19 over other kinases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase inhibitor JH-Xvi-178 with alternative compounds, focusing on its selectivity for Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). The information presented is supported by experimental data to validate its superior selectivity profile.
This compound has emerged as a highly potent and selective inhibitor of CDK8 and its paralog CDK19, key regulators of gene transcription through their association with the Mediator complex.[1][2] Developed through a hybridization strategy of two existing inhibitors, CCT251921 and MSC2530818, this compound demonstrates exceptional selectivity, a critical attribute for a therapeutic candidate, minimizing off-target effects and potential toxicity.[1][3][4]
Comparative Selectivity Profile
The selectivity of this compound for CDK8/19 has been rigorously evaluated and compared with its predecessors, CCT251921 and MSC2530818. The following table summarizes the inhibitory activity (IC50) of these compounds against their primary targets and other kinases.
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Off-Target Kinases (IC50 in nM or % inhibition @ 1µM) | Kinase Panel Size |
| This compound | 1[5][6] | 2[5][6] | STK16 (107 nM), FLT3 (D835V) (assay unavailable)[5][6] | 468[3] |
| CCT251921 | 2.3[7][8] | Data not specified | Minimal activity against a panel of 55 receptors, ion channels, and enzymes at 1 µM; weak inhibition of CYPs.[8] | 279[7] |
| MSC2530818 | 2.6[9] | 4 (binding affinity)[9] | GSK3α (691 nM)[10] | 264[10] |
As the data indicates, this compound exhibits superior potency for both CDK8 and CDK19 compared to the alternative inhibitors. Furthermore, in a broad kinase panel screen, it demonstrated a remarkably clean profile, with significant activity against only two other kinases out of 468 tested.[3]
Experimental Protocols
The kinase selectivity of this compound and the comparative compounds was primarily determined using the KINOMEscan™ binding assay platform. This methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.
KINOMEscan™ Binding Assay Protocol
The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Kinase and Ligand Preparation: A proprietary DNA-tagged kinase is incubated with a broadly active kinase inhibitor that is covalently attached to a solid support.
-
Competition: The test compound (e.g., this compound) is added to the mixture. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that is inhibited from binding at a specific concentration of the test compound, or as a dissociation constant (Kd) or IC50 value derived from a dose-response curve.
Visualizing Kinase Selectivity and Signaling Pathways
To better understand the experimental workflow and the biological context of CDK8/19 inhibition, the following diagrams are provided.
Caption: KINOMEscan™ Experimental Workflow.
Caption: Simplified CDK8/19 Signaling Pathway.
Caption: Logical Comparison of Inhibitor Selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe CCT251921 | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe MSC2530818 | Chemical Probes Portal [chemicalprobes.org]
Cross-validation of JH-Xvi-178's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of JH-Xvi-178, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, across different cancer cell lines. The information presented herein is intended to support further research and drug development efforts by offering a clear overview of its biological activity, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for CDK8 and its paralog CDK19, with IC50 values of 1 nM and 2 nM, respectively[1]. These kinases are components of the Mediator complex, which plays a crucial role in the regulation of gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in the pathology of various cancers, making them attractive targets for therapeutic intervention. The primary mechanism of action of this compound involves the inhibition of the kinase activity of CDK8/19, which in turn modulates downstream signaling pathways, including the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727)[1].
Comparative Efficacy Across Cell Lines
The following table summarizes the known effects of this compound in different cancer cell lines. Currently, detailed comparative data on cell viability across a broad panel of cell lines for this compound is limited in publicly available literature. The available data primarily focuses on its effect on a key downstream signaling event, the phosphorylation of STAT1.
| Cell Line | Cancer Type | Parameter | IC50 Value | Reference |
| Jurkat | T-cell leukemia | Inhibition of p-STAT1 (S727) | 2 nM | [1] |
Note: Further studies are required to establish a comprehensive profile of this compound's activity across a wider range of cancer cell lines, including determinations of IC50 values for cell viability and apoptosis induction.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to its validation, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing its cellular effects.
Caption: Targeted signaling pathway of this compound.
References
Independent Verification of JH-Xvi-178 IC50: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK8/19 inhibitor JH-Xvi-178 with alternative compounds. The focus is on the independent verification of its IC50, alongside detailed experimental data and protocols to support further investigation.
Comparative Analysis of CDK8/19 Inhibitors
To provide a comprehensive overview, the following table summarizes the reported IC50 values of this compound and several alternative CDK8/19 inhibitors. This allows for a direct comparison of their biochemical potency.
| Compound | Target | Reported IC50 (nM) | Reference |
| This compound | CDK8 | 1 | [1][2] |
| CDK19 | 2 | [1][2] | |
| STK16 (off-target) | 107 | [2] | |
| CCT251921 | CDK8 | 2.3 | [3][4][5][6] |
| CDK19 | 2.6 | [4] | |
| MSC2530818 | CDK8 | 2.6 | [7][8] |
| SEL120-34A | CDK8 | 4.4 | [9][10][11][12][13] |
| CDK19 | 10.4 | [9][10][11][12][13] | |
| Senexin B | CDK8 | 24-50 (assay dependent) | [14] |
| CDK19 | Kd = 80 nM | [15][16][17] |
Signaling Pathway of CDK8/19 in Transcriptional Regulation
CDK8 and its paralog CDK19 are components of the Mediator complex, a key co-regulator of transcription. They influence gene expression by phosphorylating transcription factors and components of the RNA polymerase II machinery. A notable substrate is STAT1, where phosphorylation at Ser727 by CDK8 can modulate its transcriptional activity. The diagram below illustrates this simplified signaling pathway.
References
- 1. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. CCT-251921 | CDK | TargetMol [targetmol.com]
- 6. Probe CCT251921 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. SEL120-34A | CDK | TargetMol [targetmol.com]
- 12. glpbio.com [glpbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Senexin B | CDK | TargetMol [targetmol.com]
A Comparative Guide to the Pharmacokinetic Profiles of Preclinical CDK8/19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several prominent preclinical Cyclin-Dependent Kinase 8 and 19 (CDK8/19) inhibitors. The information herein is intended to assist researchers in selecting appropriate compounds for their studies and to provide a baseline for the development of novel inhibitors. The data presented is compiled from publicly available preclinical studies.
Introduction to CDK8/19 Inhibition
CDK8 and its paralog CDK19 are key components of the Mediator complex, a crucial regulator of gene transcription.[1] Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. A critical aspect of developing effective CDK8/19 inhibitors is understanding their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME), and ultimately their efficacy and safety. This guide focuses on a selection of preclinical CDK8/19 inhibitors: MSC2530818, CCT251921, BI-1347, Senexin C, and RVU120 (SEL120).
Comparative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for the selected CDK8/19 inhibitors in various preclinical species. Direct comparison between compounds should be made with caution due to potential variations in experimental conditions.
Table 1: Pharmacokinetic Parameters of CDK8/19 Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Oral Bioavailability (%F) | Reference |
| MSC2530818 | 50 (bid) / 100 (qd) | p.o. | N/A | N/A | N/A | N/A | [2][3] |
| CCT251921 | 0.2 (i.v.) / 0.5 (p.o.) | i.v./p.o. | 0.61 L/h/kg | N/A | N/A | 30% | [4] |
| BI-1347 | 1 (i.v.) / 25 (p.o.) | i.v./p.o. | 14% of liver blood flow | 0.5 L/kg | N/A | Excellent | [5][6] |
| Senexin C | 2.5 (i.v.) / 100 (p.o.) | i.v./p.o. | N/A | N/A | N/A | Good | [7][8] |
N/A : Not Available in the cited sources.
Table 2: Pharmacokinetic Parameters of CDK8/19 Inhibitors in Other Preclinical Species and Predicted Human PK
| Compound | Species | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Oral Bioavailability (%F) | Reference |
| MSC2530818 | Rat, Dog | Acceptable PK | N/A | N/A | N/A | [2] |
| Predicted Human | ~0.14 L/h/kg | 0.48 L/kg | 2.4 h | ≥75% | [3] | |
| BI-1347 | Rat | 14% of liver blood flow | 0.4 L/kg | N/A | 69% | [6] |
| RVU120 (SEL120) | N/A | N/A | N/A | N/A | Orally bioavailable | [1] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of each specific compound are often proprietary. However, a general methodology for conducting such studies in preclinical models, like mice, is outlined below.
General Protocol for In Vivo Pharmacokinetic Study in Mice
-
Animal Models: Studies are typically conducted in standard laboratory mouse strains (e.g., C57BL/6, BALB/c).[5][8] For oncology studies, tumor-bearing mice (xenograft or syngeneic models) may be used.[3][7]
-
Compound Administration:
-
Intravenous (IV) Administration: The inhibitor is formulated in a suitable vehicle and administered as a bolus injection into a tail vein to determine parameters like clearance and volume of distribution.[4][5]
-
Oral (p.o.) Administration: The compound is administered via oral gavage to assess oral bioavailability.[4][8]
-
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[5] Plasma is separated by centrifugation. In some studies, tumor tissue is also collected.[7]
-
Bioanalysis: The concentration of the inhibitor in plasma and/or tissue homogenates is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Visualizing Key Pathways and Processes
CDK8/19 Signaling Pathway
The following diagram illustrates the central role of the CDK8/19-Mediator complex in regulating gene transcription, a pathway that is the target of the inhibitors discussed.
Caption: Simplified CDK8/19 signaling pathway.
Experimental Workflow for Preclinical Pharmacokinetic Analysis
This diagram outlines the typical workflow for determining the pharmacokinetic profile of a CDK8/19 inhibitor in a preclinical mouse model.
Caption: Preclinical pharmacokinetic experimental workflow.
Summary and Conclusion
This guide provides a snapshot of the pharmacokinetic profiles of several key preclinical CDK8/19 inhibitors. MSC2530818 and BI-1347 appear to have favorable oral bioavailability in preclinical models, with predictions for MSC2530818 suggesting good oral absorption in humans. CCT251921 displays moderate oral bioavailability in mice. Senexin C is noted for its good oral bioavailability and desirable tumor accumulation. RVU120 (SEL120) is also orally bioavailable.
The selection of a CDK8/19 inhibitor for further research and development will depend on a careful consideration of its entire pharmacological profile, including potency, selectivity, pharmacodynamics, and safety, in addition to its pharmacokinetics. The data and workflows presented here offer a foundational resource for researchers in the field of CDK8/19-targeted cancer therapy.
References
- 1. ryvu.com [ryvu.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Assessing the Off-Target Profile of JH-Xvi-178 Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of JH-Xvi-178, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). The off-target profile of a kinase inhibitor is a critical aspect of its preclinical characterization, influencing its therapeutic window and potential for adverse effects. Here, we compare the selectivity of this compound with other known CDK8/19 inhibitors, supported by available experimental data.
Executive Summary
This compound demonstrates a highly selective inhibition profile for CDK8 and CDK19.[1][2] When screened against a comprehensive panel of 468 kinases, it showed significant inhibition of only two off-target kinases, STK16 and FLT3 (D835V), at a concentration of 1 µM.[1] This exceptional selectivity distinguishes it from other CDK8/19 inhibitors, suggesting a potentially wider therapeutic window. This guide presents the available quantitative data, outlines the experimental methodologies used for kinase profiling, and provides visual representations of the relevant signaling pathway and experimental workflows.
Quantitative Kinase Inhibition Data
The following tables summarize the inhibitory activity of this compound and comparator compounds against their primary targets and notable off-targets.
Table 1: On-Target Potency of Selected CDK8/19 Inhibitors
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) |
| This compound | 1[2] | 2[2] |
| CCT251921 | 2.3[3][4] | ~2.3 (equipotent to CDK8) |
| MSC2530818 | 2.6[5][6][7] | 4 (binding affinity)[5][6] |
| Sel120 | 4.4[8][9] | 10.4[8][9] |
Table 2: Off-Target Profile of this compound and Comparator Compounds
| Compound | Kinase Panel Size | Off-Target Kinases with Significant Inhibition | Off-Target IC50 (nM) |
| This compound | 468 | STK16, FLT3 (D835V)[1] | 107 (for STK16)[1][2] |
| CCT251921 | 279 | Not specified in detail, but described as highly selective | - |
| MSC2530818 | 264 | GSK3α[5] | 691[5] |
| Sel120 | Not specified | CDK9 | 1070[8] |
Experimental Protocols
A detailed, step-by-step protocol for the kinase profiling of this compound is not publicly available. However, the methodology is described as the KINOMEscan® binding assay.
KINOMEscan® Competition Binding Assay (General Protocol)
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases. The fundamental principle involves measuring the amount of a DNA-tagged kinase that can bind to an immobilized ligand in the presence of a test compound.
-
Assay Components : The assay consists of the kinase of interest tagged with a unique DNA identifier, a ligand that binds to the active site of the kinase and is immobilized on a solid support (e.g., beads), and the test compound (this compound).
-
Competition : The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).
-
Signal Interpretation : A lower amount of bound kinase (and therefore a lower qPCR signal) indicates a stronger interaction between the test compound and the kinase.
-
Selectivity Score : The results are often expressed as a selectivity score, which provides a quantitative measure of the compound's selectivity across the kinome. For this compound, a KINOMEscan selectivity score of S(10) = 0.01 at a 1 µM concentration was reported, indicating high selectivity.[1]
Radiometric Kinase Assay (General Protocol)
For determining the IC50 values of some of the comparator compounds, radiometric kinase assays are often employed.
-
Reaction Mixture : The assay is typically performed in a microplate format and includes the purified kinase, a specific substrate (peptide or protein), ATP (including a radiolabeled version, typically [γ-³²P]ATP or [γ-³³P]ATP), and the test inhibitor at various concentrations.
-
Kinase Reaction : The reaction is initiated by the addition of the ATP mixture and allowed to proceed for a defined period at a controlled temperature. During this time, the kinase transfers the radiolabeled phosphate group from ATP to the substrate.
-
Reaction Termination and Separation : The reaction is stopped, and the radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter membrane that binds the substrate, followed by washing steps to remove unincorporated ATP.
-
Detection and Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
IC50 Determination : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of CDK8/19-mediated STAT1 phosphorylation.
Experimental Workflow
Caption: General experimental workflow for KINOMEscan kinase profiling.
References
- 1. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe CCT251921 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MSC2530818 | CDK8 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on JH-Xvi-178's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDK8/19 inhibitor JH-Xvi-178 and its key alternatives, CCT251921 and MSC2530818. It is designed to assist researchers in replicating and building upon published findings by offering a comprehensive overview of their biochemical and cellular activities, alongside detailed experimental protocols for key assays.
Introduction to this compound and its Analogs
This compound is a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), two key regulators of gene transcription.[1] Developed through a hybridization approach of two earlier CDK8/19 inhibitors, CCT251921 and MSC2530818, this compound was designed to overcome the metabolic liabilities of its predecessors.[2] A key structural modification, the inclusion of a chlorine atom on the pyrazolopyridine hinge-binding motif, confers improved metabolic stability.[2] While CCT251921 and MSC2530818 have demonstrated potent CDK8/19 inhibition, concerns regarding their systemic toxicity, likely attributable to off-target effects, have been raised.[3][4][5] this compound, with its enhanced selectivity, represents a significant advancement in the development of CDK8/19-targeted therapies.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound in comparison to CCT251921 and MSC2530818.
Table 1: In Vitro Potency against CDK8 and CDK19
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Source(s) |
| This compound | 1 | 2 | [1][6] |
| CCT251921 | 2.3 | Not Reported | [7] |
| MSC2530818 | 2.6 | 4 (affinity) | [8][9] |
Table 2: Cellular Activity - Inhibition of STAT1 Phosphorylation (pS727)
| Compound | Cell Line | IC50 (nM) | Source(s) |
| This compound | Jurkat | 2 | [2] |
| CCT251921 | Not Reported | Not Reported | |
| MSC2530818 | SW620 | 8 | [8][9] |
Table 3: Kinome Selectivity and Off-Target Profile
| Compound | Kinome Scan Highlights | Notable Off-Targets (IC50/Kd) | Source(s) |
| This compound | High selectivity for CDK8/19. | STK16 (107 nM), FLT3 (D835V) | [1] |
| CCT251921 | Generally selective, but with some off-target activity. | Weak inhibition of some CYPs. | [7] |
| MSC2530818 | Good selectivity profile in a 264 kinase panel. | GSK3α (691 nM) | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the mechanism of action of this compound and its analogs. These are based on established methodologies and the available information from the primary literature.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from commercially available assays and is suitable for determining the IC50 values of inhibitors against CDK8/CycC and CDK19/CycC complexes.
Materials:
-
CDK8/CycC or CDK19/CycC enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds (e.g., this compound, CCT251921, MSC2530818)
-
Assay Buffer
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add test compound, kinase/antibody mixture, and tracer.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cellular Inhibition of STAT1 Phosphorylation (Western Blot)
This protocol describes the measurement of phosphorylated STAT1 (pS727-STAT1) in Jurkat cells following treatment with CDK8/19 inhibitors.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pS727-STAT1, anti-STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed Jurkat cells and allow them to grow to the desired density.
-
Treat cells with a range of concentrations of the test compounds for 24 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize pS727-STAT1 to total STAT1 and the loading control. Plot the normalized values against inhibitor concentration to determine the cellular IC50.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Development of this compound through a hybridization strategy.
Caption: Simplified signaling pathway of CDK8/19 and its inhibition.
Caption: Experimental workflow for Western Blot analysis of pS727-STAT1.
References
- 1. ulab360.com [ulab360.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. ACS Medicinal Chemistry Letters: An Innovation Ten Years in the Making - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. An Innovation 10 Years in the Making: The Stories in the Pages of ACS Medicinal Chemistry Letters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Modulation of NLRP3 for Treatment of Cancer, Alzheimer’s Disease, and Trauma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JH-Xvi-178
<
Disclaimer: JH-Xvi-178 is a potent and selective CDK8/19 inhibitor used for laboratory research purposes only.[1][2] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] This document provides guidance for the proper disposal of this compound based on its known hazards and general principles of laboratory chemical waste management. All procedures must be conducted in compliance with local, state, and federal regulations.
Immediate Safety and Hazard Mitigation
Prior to handling, it is essential to be familiar with the hazards associated with this compound. The primary hazards include acute oral toxicity and acute and chronic aquatic toxicity.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Spill Response: In the event of a spill, treat it as a major incident.[4] Evacuate the immediate area to prevent exposure. Absorb liquid spills with an inert, finely-powdered material like diatomite.[3] Decontaminate surfaces by scrubbing with alcohol.[3] All spill cleanup materials must be disposed of as hazardous waste.
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[5]
-
Do Not Mix: Never mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[3]
-
Dedicated Waste Containers: Collect all this compound waste in designated, leak-proof containers.[6] Plastic containers are often preferred to glass when chemical compatibility is not an issue.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard pictograms.[8] Note the accumulation start date on the container.[6]
-
Container Filling: Do not overfill containers; leave at least a 2-inch headspace for expansion.[8] Keep containers securely closed except when adding waste.[5]
Disposal Procedures for Different Waste Streams
The following table summarizes the recommended disposal procedures for various types of waste contaminated with this compound.
| Waste Type | Disposal Procedure | Regulatory Considerations |
| Unused/Surplus this compound | Dispose of in the original container. Do not mix with other waste streams. | This is considered "P-listed" or acutely hazardous waste if it meets certain criteria. Check local regulations. |
| Contaminated Labware (glass, plastic) | Triple rinse with a suitable solvent (e.g., ethanol, methanol) to remove all residues. The rinsate must be collected as hazardous waste. After triple rinsing, the labware may be disposed of as regular trash, with labels defaced.[9] | The "empty" container rule under RCRA has specific requirements for acutely hazardous waste.[10] |
| Contaminated PPE (gloves, etc.) | Place in a designated, labeled hazardous waste container immediately after use. | This is considered trace-contaminated waste and must be handled as hazardous. |
| Aqueous Waste Solutions | Collect in a dedicated, labeled hazardous waste container. Maintain a pH between 6 and 9. | Do not dispose of down the drain. This is very toxic to aquatic life.[3] |
| Organic Solvent Waste | Collect in a separate, labeled hazardous waste container. Distinguish between halogenated and non-halogenated solvents.[5] | Solvent waste is typically incinerated. |
Experimental Protocols for Deactivation (for research purposes only)
While incineration is the standard disposal method for many cytotoxic compounds, research into chemical deactivation can be valuable.[11][12] The following are hypothetical experimental protocols for investigating the degradation of this compound. These procedures are for research and validation purposes only and do not replace mandated disposal methods.
Oxidative Degradation Assay
This protocol aims to assess the efficacy of strong oxidizing agents in degrading this compound.
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a fume hood, add a 10-fold molar excess of a 5.25% sodium hypochlorite solution to an aliquot of the this compound stock solution.[13]
-
Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.
-
Quench the reaction by adding a 1.5-fold molar excess of sodium thiosulfate.
-
Analyze the reaction mixture by HPLC-UV or LC-MS/MS to quantify the remaining this compound and identify any degradation products.
-
Repeat the experiment with other oxidizing agents, such as 30% hydrogen peroxide.[13]
Hydrolytic Stability and Degradation
This protocol evaluates the stability of this compound under acidic and basic conditions.
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Prepare three sets of test solutions:
-
pH 2 (0.01 M HCl)
-
pH 7 (phosphate-buffered saline)
-
pH 10 (0.01 M NaOH)
-
-
Add a small aliquot of the this compound stock solution to each test solution.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take samples and analyze by HPLC-UV or LC-MS/MS to determine the concentration of this compound.
Visualizing Disposal Workflows
The following diagrams illustrate the key decision-making processes in the proper disposal of this compound.
Caption: Workflow for handling this compound waste.
Caption: Decision process for disposing of labware.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound|2648453-53-4|MSDS [dcchemicals.com]
- 4. twu.edu [twu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. vumc.org [vumc.org]
- 10. cdc.gov [cdc.gov]
- 11. danielshealth.ca [danielshealth.ca]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 13. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
